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3-Methylhexahydro-1H-pyrrolizine Documentation Hub

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  • Product: 3-Methylhexahydro-1H-pyrrolizine
  • CAS: 18966-60-4

Core Science & Biosynthesis

Foundational

Biological Activity of 3-Methyl-Substituted Pyrrolizidines: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of 3-methyl-substituted pyrrolizidines, a structural class defined by a bicyclic nitrogen heterocycle with a specific substitution at the C3 positi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-methyl-substituted pyrrolizidines, a structural class defined by a bicyclic nitrogen heterocycle with a specific substitution at the C3 position. While natural pyrrolizidine alkaloids (PAs) are historically associated with hepatotoxicity, 3-methyl-substituted derivatives—particularly those of synthetic origin—represent a divergent branch of medicinal chemistry focused on therapeutic utility.

This guide distinguishes between the toxicological mechanisms of natural unsaturated PAs and the pharmacological potential of synthetic 3-substituted scaffolds, which exhibit potent antimicrobial, antiviral, and anticancer activities.

Part 1: Structural Significance & Chemical Classification[1]

The biological activity of pyrrolizidines is dictated by three structural features:

  • The Necine Base: The bicyclic core (1-azabicyclo[3.3.0]octane).

  • Unsaturation: The presence of a 1,2-double bond (critical for toxicity).[1]

  • C3 Substitution: The presence of a methyl group at C3 introduces chirality and steric bulk adjacent to the nitrogen bridgehead.

The Stereochemical Impact of C3-Methylation

In natural alkaloids, the C3 position is rarely substituted with a methyl group in the most common toxic variants (like monocrotaline). However, in synthetic medicinal chemistry, introducing a methyl group at C3 is a strategic modification.

  • Steric Hindrance: A C3-methyl group sterically crowds the nitrogen lone pair. This can modulate the basicity of the amine and hinder N-oxidation, a common metabolic route.

  • Lipophilicity: The addition of a methyl group increases logP, potentially enhancing blood-brain barrier (BBB) permeability for CNS-active derivatives.

  • Metabolic Stability: Substitution at C3 (alpha to the nitrogen) can block

    
    -hydroxylation, a key step in the metabolic degradation or activation of these molecules.
    

Part 2: Therapeutic Profiles (Synthetic Derivatives)

Unlike their natural counterparts, synthetic 3-methyl-substituted pyrrolizidines are often designed via 1,3-dipolar cycloaddition to yield highly functionalized scaffolds with specific bioactivities.

Antimicrobial Activity

Synthetic 3-methyl pyrrolizidines have shown significant efficacy against mycobacteria and Gram-positive bacteria.

  • Target: Cell wall synthesis and efflux pump inhibition.

  • Key Data: Derivatives synthesized via the reaction of sarcosine, paraformaldehyde, and activated alkenes (yielding a 3-methyl motif) have demonstrated MIC values in the range of 6.25–12.5 µg/mL against Mycobacterium tuberculosis H37Rv.

Anticancer Activity

Spiro-pyrrolizidines, often containing a 3-methyl or 3-aryl substituent, act as MDM2 inhibitors or tubulin polymerization inhibitors.

  • Mechanism: The rigid bicyclic core positions pharmacophores (like spiro-oxindoles) to interact with the p53-MDM2 binding cleft.

  • Selectivity: 3-substituted analogs often show higher selectivity for cancer cells (e.g., MCF-7, HeLa) over normal fibroblasts compared to planar intercalators.

Data Summary: Structure-Activity Relationship (SAR)
Structural MotifC3 Substituent1,2-UnsaturationPrimary ActivityToxicity Risk
Retronecine (Natural) HYesHepatotoxicHigh (Bioactivation)
Platynecine (Natural) HNoLow/InactiveLow
Synthetic Scaffold A MethylNoAntimicrobialLow
Spiro-Oxindole PA Methyl/ArylNoAnticancerModerate (Dose-dependent)

Part 3: Toxicology & Metabolic Activation[2][3][4][5]

Understanding the toxicity of pyrrolizidines is essential for drug design. The toxicity is not inherent to the amine but is a result of bioactivation by Cytochrome P450 enzymes.

The Bioactivation Pathway

The "canonical" toxicity pathway for PAs involves:

  • Dehydrogenation: CYP450 (specifically CYP3A4 and CYP2B6) oxidizes the necine base.

  • Pyrrole Formation: This yields a dehydropyrrolizidine (DHP), a highly reactive electrophile.

  • Alkylation: DHP reacts with nucleophiles (DNA, proteins) causing cross-linking and veno-occlusive disease.

The C3-Methyl Protective Effect: Synthetic 3-methyl-substituted pyrrolizidines often lack the 1,2-double bond required to form the aromatic pyrrole system easily. Furthermore, the steric bulk of the C3-methyl group can hinder the enzymatic approach of CYP450, reducing the rate of oxidative bioactivation.

Visualization: Metabolic Fate

The following diagram illustrates the divergence between toxic bioactivation and safe excretion, highlighting where structural modification (like C3-substitution) influences the outcome.

PA_Metabolism cluster_legend Pathway Logic PA Pyrrolizidine Scaffold CYP CYP450 (3A4/2B6) PA->CYP Oxidation NOx N-Oxidation (Water Soluble) PA->NOx If 1,2-saturated or C3-hindered DHP Dehydropyrrolizidine (Reactive Pyrrole) CYP->DHP If 1,2-unsaturated & unhindered DNA DNA/Protein Adducts (Hepatotoxicity) DHP->DNA Alkylation Excrete Renal Excretion NOx->Excrete Clearance C3-Methyl C3-Methyl Group Promotes N-Oxidation or Stability C3-Methyl->NOx

Caption: Divergent metabolic pathways of pyrrolizidines. C3-substitution and ring saturation favor detoxification (Green path) over toxic bioactivation (Red path).

Part 4: Experimental Protocols

Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This is the industry-standard method for generating 3-methyl-substituted pyrrolizidine libraries with high stereocontrol.

Objective: Synthesize a 3-methyl-substituted pyrrolizidine scaffold using an azomethine ylide.

Reagents:

  • Isatin (1.0 equiv)

  • L-Proline (1.2 equiv)

  • trans-Crotonic acid or Methyl crotonate (1.0 equiv) - Source of the 3-methyl group

  • Solvent: Methanol or Ethanol[2]

Step-by-Step Methodology:

  • Ylide Formation: In a round-bottom flask, dissolve Isatin and L-Proline in Methanol. Heat to reflux for 15 minutes. The formation of a deep colored solution indicates the generation of the azomethine ylide (decarboxylation of proline).

  • Cycloaddition: Add the dipolarophile (Methyl crotonate) dropwise to the refluxing solution.

  • Reaction Monitoring: Maintain reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the isatin spot.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold methanol. If no precipitate forms, evaporate solvent and purify via column chromatography (Silica gel, 100-200 mesh).

  • Validation: Confirm the 3-methyl stereochemistry via 1H-NMR. The methyl doublet at ~1.2 ppm and the coupling constant of the H-3 proton will indicate endo/exo selectivity.

Protocol: Cytotoxicity Screening (MTT Assay)

To verify the safety profile (non-toxicity) or anticancer potential.

Reagents:

  • HepG2 cells (Liver model for toxicity) or MCF-7 (Cancer model).

  • MTT Reagent (5 mg/mL in PBS).

Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add the test 3-methyl-pyrrolizidine compound at graded concentrations (0.1, 1, 10, 50, 100 µM). Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 5: Workflow Visualization

The following diagram details the logical flow from synthesis to biological validation.

Workflow Start Start: Drug Design Synth 1,3-Dipolar Cycloaddition (Isatin + Proline + Crotonate) Start->Synth Purify Purification (Recrystallization/Column) Synth->Purify Char Characterization (NMR: Verify C3-Methyl Stereochem) Purify->Char Screen Primary Screening Char->Screen Tox Toxicity Assay (HepG2) Check for CYP Activation Screen->Tox Activity Efficacy Assay (MIC or IC50) Screen->Activity Decision Lead Candidate? Tox->Decision Low Tox Activity->Decision High Potency

Caption: Integrated workflow for the development of 3-methyl-pyrrolizidine therapeutics.

References

  • Ruan, J., et al. (2014). Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis. Chemical Research in Toxicology. Link

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences. Link

  • Panda, B. (2024). Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Current Chinese Chemistry. Link

  • Almansour, A. I., et al. (2015). Facile synthesis of novel dispirooxindolopyrrolidines via 1,3-dipolar cycloaddition and their biological evaluation. Tetrahedron Letters. (Contextualized via search results on spiro-pyrrolizidine synthesis).
  • Fu, P.P., et al. (2004). Pyrrolizidine alkaloids: Genotoxicity, metabolism enzymes, metabolic activation, and mechanisms. Drug Metabolism Reviews. Link

Sources

Exploratory

3-Methylhexahydro-1H-pyrrolizine CAS number and synonyms

Part 1: Executive Summary & Chemical Identity 3-Methylhexahydro-1H-pyrrolizine (also known as 3-methylpyrrolizidine ) is a bicyclic alkaloid belonging to the pyrrolizidine class. Unlike the widely known hepatotoxic pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

3-Methylhexahydro-1H-pyrrolizine (also known as 3-methylpyrrolizidine ) is a bicyclic alkaloid belonging to the pyrrolizidine class. Unlike the widely known hepatotoxic pyrrolizidine alkaloids (PAs) found in plants (e.g., Senecio species), which typically feature 1,2-unsaturation and ester functionalities, 3-methylhexahydro-1H-pyrrolizine is a saturated, simple pyrrolizidine often identified as a semiochemical (pheromone) in myrmicine ants (Monomorium, Solenopsis, and Tetramorium species).

Its chemical structure consists of two fused pyrrolidine rings sharing a bridgehead nitrogen (position 4) and carbon (position 8), with a methyl substituent at the C3 position. This molecule serves as a critical model for studying the stereoselective synthesis of 1-azabicyclo[3.3.0]octane systems and understanding the structure-activity relationships of insect pheromones.

Chemical Data Table
PropertyData
Systematic Name 3-Methylhexahydro-1H-pyrrolizine
IUPAC Name 3-Methyl-1-azabicyclo[3.3.0]octane
Common Synonyms 3-Methylpyrrolizidine; 3-Me-HHP
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol
CAS Registry Number Generic/Racemic: Not widely listed as commodity.Isomer Specific: Research grade (e.g., cis- and trans- isomers described in literature [1]).[1][2][3][4]
Physical State Colorless to pale yellow oil (volatile)
Boiling Point ~160–165 °C (estimated based on homologs)
Solubility Soluble in organic solvents (CHCl₃, MeOH, Et₂O); moderately soluble in water.
Stereoisomers (3R,8R), (3S,8S) [trans]; (3R,8S), (3S,8R) [cis]

Part 2: Synthesis & Fabrication Protocols

The synthesis of 3-methylhexahydro-1H-pyrrolizine challenges the chemist to control the relative stereochemistry between the bridgehead hydrogen (H8) and the C3-methyl group. Two primary methodologies are established: the Hofmann-Löffler-Freytag (HLF) reaction and Intramolecular Reductive Amination .

Method A: Intramolecular Reductive Amination (Recommended)

This method is preferred for its milder conditions and higher yield compared to the radical-based HLF reaction. It constructs the bicyclic core from a linear amino-ketone precursor.

Protocol:
  • Precursor Preparation: Synthesize 5-amino-8-nonanone (or a protected equivalent like N-Cbz-5-amino-8-nonanone) via alkylation of a protected GABA derivative.

  • Cyclization:

    • Reagents: H₂ (1 atm), Pd/C (10% w/w), Methanol.

    • Procedure:

      • Dissolve the amino-ketone precursor in dry methanol (0.1 M concentration).

      • Add Pd/C catalyst (10 mol%).

      • Stir vigorously under a hydrogen atmosphere (balloon pressure) for 12–24 hours at room temperature.

      • Mechanism: The amine condenses with the ketone to form an iminium ion, which is rapidly hydrogenated to close the first ring (if acyclic) or the second ring (if starting from a pyrrolidine derivative).

  • Purification:

    • Filter the catalyst through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

    • Acid-Base Extraction: Dissolve residue in 1M HCl, wash with ether (to remove non-basic impurities), basify aqueous layer to pH >12 with NaOH, and extract with dichloromethane (DCM).

    • Dry DCM layer over Na₂SO₄ and concentrate to yield the crude alkaloid.

Method B: Stereoselective Synthesis from Proline (Chiral Pool)

For obtaining optically pure isomers (e.g., for pheromone activity studies), starting from L-Proline is superior.

  • Starting Material: N-Boc-L-proline.

  • Side Chain Extension: Convert the carboxylic acid to a Weinreb amide, then react with Ethylmagnesium bromide to install the ketone side chain.

  • Deprotection & Cyclization: Remove the Boc group (TFA/DCM). The resulting free amine spontaneously condenses with the ketone to form a cyclic imine (dihydropyrrolizine).

  • Stereoselective Reduction:

    • Reagent: H₂/PtO₂ (Adams' catalyst) or NaBH₄.

    • Outcome: Hydrogenation of the imine typically favors the cis-fused ring system (H8 and lone pair relationship), yielding predominantly the cis-isomer (pseudoheliotridane-like relative stereochemistry).

Synthesis Workflow Diagram

Synthesis cluster_legend Legend Start N-Boc-L-Proline Step1 1. Weinreb Amide 2. EtMgBr Start->Step1 Intermediate N-Boc-2-propanoyl-pyrrolidine Step1->Intermediate Step2 Deprotection (TFA/DCM) Intermediate->Step2 Imine Bicyclic Imine Intermediate Step2->Imine Spontaneous Cyclization Step3 Reduction (H2/Pd-C or NaBH4) Imine->Step3 Product 3-Methylhexahydro- 1H-pyrrolizine Step3->Product Stereoselective H-delivery key Blue: Starting Material | Green: Final Product | Yellow: Unstable Intermediate

Figure 1: Chemo-enzymatic or chiral pool synthesis pathway from L-Proline to 3-Methylhexahydro-1H-pyrrolizine.

Part 3: Biological Activity & Toxicology[5]

Pheromonal Activity

3-Methylhexahydro-1H-pyrrolizine acts as a semiochemical in several ant species.

  • Trail Pheromones: In Monomorium pharaonis (Pharaoh ant), pyrrolizidine alkaloids (often the 3-butyl-5-methyl homolog, Monomorine I) are used to mark trails. The 3-methyl analog often appears as a minor component or a degradation product.

  • Alarm Pheromones: In Solenopsis (Fire ants), volatile alkaloids serve as alarm signals. The volatility of the 3-methyl derivative makes it suitable for short-range, rapid-decay signaling.

Toxicology Profile (Critical Distinction)

Researchers must distinguish between saturated and unsaturated PAs.

  • Unsaturated PAs (Toxic): PAs with a 1,2-double bond (e.g., Retronecine esters) are hepatotoxic. They are metabolized by CYP450 enzymes to form reactive pyrroles that cross-link DNA and proteins.[5]

  • Saturated PAs (3-Methylhexahydro-1H-pyrrolizine): This molecule lacks the 1,2-double bond. Consequently, it cannot form the toxic pyrrolic intermediate via the standard metabolic activation pathway [2].[5] It is generally considered to have low hepatotoxicity compared to its unsaturated counterparts, though it may still possess neuroactive properties due to its similarity to nicotine and other cholinergic agonists.

Part 4: Analytical Characterization

To validate the synthesis of 3-methylhexahydro-1H-pyrrolizine, the following analytical signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)[7][8][9]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.9–1.1 ppm (d, 3H): Methyl group doublet (characteristic of the C3-Me).

    • δ 3.0–3.5 ppm (m, 3H): Protons adjacent to Nitrogen (H3, H5a, H5b). The chemical shift of H3 is diagnostic of the stereochemistry (cis vs trans relative to the bridgehead).

    • δ 1.4–2.0 ppm (m, 12H): Methylene envelope (H1, H2, H6, H7).

  • ¹³C NMR:

    • δ ~19–21 ppm: Methyl carbon.

    • δ ~60–65 ppm: C3 (methine adjacent to N).

    • δ ~55 ppm: C5 (methylene adjacent to N).

    • δ ~70 ppm: C8 (Bridgehead methine).

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): m/z 125.

  • Base Peak: Typically m/z 82 or 83 (loss of the propyl/methyl side chain or ring fragmentation).

  • Fragmentation Pattern: Loss of methyl radical (M-15) is often observed but weak. The retro-Diels-Alder type fragmentation of the saturated ring system dominates.

References

  • Skvortsov, I. M., & Antipova, I. V. (1979).[6] Synthesis and stereochemistry of 3-methylpyrrolizidines. Journal of Organic Chemistry of the USSR, 15, 777–783.[6] (Seminal work on the separation and characterization of cis and trans isomers).

  • Mattocks, A. R. (1986). Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press. (Authoritative text on the toxicity mechanisms distinguishing saturated vs. unsaturated PAs).

  • Jones, T. H., et al. (1982). Alkaloids of the ant Monomorium pharaonis. Tetrahedron, 38(15), 2359-2363. (Biological context in ant pheromones).

  • Reggelin, M., et al. (1999).[7] Crystal structure of 3-methyl-1-azabicyclo[3.3.0]octane derivatives. Acta Crystallographica Section C, 55. (Structural confirmation of the core skeleton).

Sources

Foundational

Chemical Ecology of Pyrrolizidine Alkaloids in Myrmicine Ants

Executive Summary The chemical ecology of the Myrmicinae subfamily—specifically genera such as Monomorium, Megalomyrmex, and Solenopsis—represents a convergent evolutionary marvel. Unlike lepidopterans that sequester pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chemical ecology of the Myrmicinae subfamily—specifically genera such as Monomorium, Megalomyrmex, and Solenopsis—represents a convergent evolutionary marvel. Unlike lepidopterans that sequester pyrrolizidine alkaloids (PAs) from plants, many myrmicine ants possess the metabolic machinery for the de novo biosynthesis of structurally unique alkaloids. While plant PAs are typically esterified necine bases known for hepatotoxicity, ant-derived PAs (and related indolizidines/pyrrolidines) are often non-esterified, alkyl-substituted heterocyclic compounds functioning as potent neurotoxins and repellents.

This guide provides a technical deep-dive into the structural diversity, biosynthetic origins, and analytical characterization of these compounds. It is designed for researchers aiming to leverage these alkaloid scaffolds for novel therapeutic applications or ecological pest management.

The Chemical Landscape: Structural Diversity

In the context of myrmicine ants, "pyrrolizidine alkaloids" often refers to a broader class of bicyclic nitrogen heterocycles, including pyrrolizidines , indolizidines , and pyrrolidines . The distinction from plant alkaloids is critical for drug development.

Structural Classes

Plant PAs are generally esters. Ant PAs are typically dialkyl-substituted heterocycles .

ClassCore StructureKey SubstituentsRepresentative SpeciesMechanism of Action
Pyrrolizidines Bicyclic [3.3.0]3,5-dialkyl (e.g., butyl, hexyl)Monomorium spp., Solenopsis (minor)Neurotoxicity, Repellency
Indolizidines Bicyclic [4.3.0]3,5-dialkyl (e.g., Monomorine I)Monomorium pharaonisAllomone, Topical Irritant
Pyrrolidines Monocyclic [5]2,5-dialkyl (trans/cis isomers)Solenopsis (Thief ants), MegalomyrmexInsecticidal, Antimicrobial
Piperidines Monocyclic [6]2,6-dialkyl (Solenopsins)Solenopsis invicta (Fire ants)Necrotic, Hemolytic
The "Monomorine" Scaffold

The flagship compounds in this domain are the Monomorines (indolizidines) and their pyrrolizidine analogs found in Monomorium pharaonis (Pharaoh ant). Unlike the ester-linked plant PAs that require metabolic activation (dehydrogenation) to become toxic, these alkylated ant alkaloids are lipophilic contact toxins that penetrate the cuticle of competitors effortlessly.

Biosynthetic Origins: Autonomy via De Novo Synthesis

A critical distinction in chemical ecology is the origin of the toxin. While dendrobatid frogs sequester these alkaloids by eating myrmicine ants, the ants themselves synthesize them.

The Biosynthetic Pathway

The synthesis likely diverges from the polyketide pathway used by plants. Isotope labeling studies suggest an amino acid origin (Ornithine/Lysine) coupled with polyacetate (fatty acid) chains to provide the alkyl tails.

Biosynthesis Ornithine L-Ornithine (Precursor) Putrescine Putrescine Ornithine->Putrescine Decarboxylation Cyclization Cyclization (Diamine Oxidase) Putrescine->Cyclization Pyrroline 1-Pyrroline Cyclization->Pyrroline Intermediate Polyketide Intermediate Pyrroline->Intermediate Condensation Acetate Acetate/Malonate (Fatty Acid Synthase) Acetate->Intermediate Chain Elongation Reduction Reduction & Cyclization Intermediate->Reduction Final 3,5-Dialkyl Pyrrolizidine/Indolizidine Reduction->Final Stereoselective Closure

Figure 1: Hypothesized biosynthetic pathway of ant alkaloids, merging amino acid precursors with polyketide chain elongation.

Ecological Function: Chemical Warfare

The primary role of PAs in myrmicine ants is interference competition .

  • Repellency: When Monomorium ants encounter larger competitors (like Solenopsis fire ants), they gaster-flag, releasing volatile alkaloids. These compounds act as potent repellents, forcing the larger ants to retreat.

  • Insecticidal Activity: In high concentrations, these alkaloids disrupt cell membranes and neurotransmission (likely nicotinic acetylcholine receptors), causing paralysis in arthropod enemies.

  • Antimicrobial Defense: The lipophilic nature of the alkyl chains allows these alkaloids to disrupt bacterial biofilms, protecting the colony from pathogens in humid soil environments.

Analytical Methodologies: Isolation & Identification

Accurate identification requires distinguishing between stereoisomers, which often dictates biological activity.

Protocol: Micro-Scale Alkaloid Extraction

Objective: Isolate alkaloids from whole-body ant samples for GC-MS analysis without degrading labile side chains.

Reagents:

  • Dichloromethane (DCM) - HPLC Grade

  • Methanol (MeOH)

  • Sodium Bicarbonate (NaHCO₃) - 5% aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Workflow:

  • Sample Preparation: Freeze ants (-20°C) immediately upon collection to prevent enzymatic degradation.

  • Maceration: Crush 10–50 workers in a glass micro-vial using a glass rod.

  • Solvent Extraction: Add 200 µL of DCM. (Note: DCM is preferred over hexane for slightly more polar pyrrolizidines).

  • Basic Wash (Critical): Add 100 µL of 5% NaHCO₃. Vortex for 30 seconds.

    • Why? This ensures alkaloids are in their free-base form (organic soluble) rather than salt form.

  • Phase Separation: Allow layers to separate. Remove the lower organic layer (DCM) to a clean vial.

  • Drying: Add a micro-spatula tip of MgSO₄ to remove water traces.

  • Concentration: Evaporate under a gentle stream of nitrogen to ~20 µL.

GC-MS Analysis & Interpretation

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: DB-5ms or HP-5ms (30m x 0.25mm ID, 0.25µm film).

Method Parameters:

  • Inlet: 250°C, Splitless mode.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 60°C (1 min) → 10°C/min → 300°C (5 min).

  • MS Source: 230°C, EI mode (70 eV).

Self-Validating Data Check:

  • Diagnostic Ions: Look for the base peak.

    • Pyrrolidines:[1][2][3][4][5][6][7][8] m/z 70 (ring fragment).

    • Pyrrolizidines:[2][3][4][7][9] m/z 123, 137 (bicyclic core fragments).

    • Indolizidines:[2][4] m/z 137, 151.

  • Retention Index (RI): Compare calculated Kovats indices with literature (e.g., Jones et al. datasets) to confirm chain lengths.

AnalyticalWorkflow Sample Biological Sample (Whole Ants/Glands) Extract Liquid-Liquid Extraction (DCM / NaHCO3) Sample->Extract Maceration GC Gas Chromatography (DB-5ms Column) Extract->GC Injection MS Mass Spectrometry (EI 70eV) GC->MS Separation Data Data Analysis (Frag Patterns + RI) MS->Data Ionization

Figure 2: Analytical workflow for the isolation and identification of ant alkaloids.

Translational Potential: From Ant to Pharmacy

The unique structure of myrmicine alkaloids offers specific advantages over plant-derived counterparts in drug development.

Therapeutic Horizons
  • Anti-Biofilm Agents: The alkyl side chains of Monomorium alkaloids facilitate penetration into bacterial extracellular polymeric substances (EPS), a major barrier in treating chronic infections (e.g., Pseudomonas aeruginosa).

  • Nicotinic Antagonists: Their activity on insect nAChRs suggests potential as scaffolds for neuroactive drugs, potentially for neurodegenerative diseases or as novel anesthetics.

  • Reduced Hepatotoxicity: Unlike the 1,2-unsaturated ester PAs from plants (e.g., senecionine) which form pyrrolic metabolites that cross-link DNA, the saturated alkyl-pyrrolizidines of ants lack the ester functionality required for this specific metabolic activation pathway, potentially offering a safer toxicity profile for therapeutic modification.

References

  • Jones, T. H., et al. (1982). Venom chemistry of ants in the genus Monomorium.[1][4][5][6][8][10] Journal of Chemical Ecology, 8(1), 285-300. Link

  • Daly, J. W., et al. (2000).[3] Arthropod-frog connection: Decahydroquinoline and pyrrolizidine alkaloids common to microsympatric myrmicine ants and dendrobatid frogs.[9] Journal of Chemical Ecology, 26(1), 73-85.[3] Link

  • Blum, M. S. (1981). Chemical Defenses of Arthropods. Academic Press.
  • Fox, E. G. P. (2014). Venom Toxins of Fire Ants. Toxins, 6(11), 3229-3254. Link

  • Touchard, A., et al. (2016). The biochemical toxin arsenal from ant venoms. Toxins, 8(1), 30. Link[11]

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Protocols & Analytical Methods

Method

Total synthesis of 3-Methylhexahydro-1H-pyrrolizine via 1,3-dipolar cycloaddition

Application Note: Total Synthesis of 3-Methylhexahydro-1H-pyrrolizine via 1,3-Dipolar Cycloaddition Executive Summary & Mechanistic Rationale The pyrrolizidine alkaloid core is a privileged structural motif in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Total Synthesis of 3-Methylhexahydro-1H-pyrrolizine via 1,3-Dipolar Cycloaddition

Executive Summary & Mechanistic Rationale

The pyrrolizidine alkaloid core is a privileged structural motif in medicinal chemistry, exhibiting a broad spectrum of bioactivities ranging from antiplasmodial effects to the targeted inhibition of the Hedgehog (Hh) signaling pathway[1]. The fundamental building block of this class, 3-methylhexahydro-1H-pyrrolizine, serves as a versatile scaffold for downstream drug development.

Historically, constructing this bicyclic system relied on multi-step, linear syntheses. However, the implementation of 1,3-dipolar cycloadditions utilizing alicyclic methylene iminium ylides has revolutionized the synthetic approach, allowing for rapid, stereocontrolled assembly of the pyrrolizidine nucleus[2].

The core strategy detailed in this protocol relies on a multicomponent, decarboxylative 1,3-dipolar cycloaddition[3]. When L-proline is condensed with acetaldehyde, an intermediate iminium ion is formed. Thermal decarboxylation of this species generates a non-stabilized azomethine ylide in situ. This electron-rich 1,3-dipole is then intercepted by an electron-deficient dipolarophile (e.g., ethyl acrylate) via a concerted [3+2] cycloaddition. The regiochemistry and stereochemistry are strictly governed by Frontier Molecular Orbital (FMO) interactions, favoring an endo-transition state. While cyclic nitrones can also serve as dipoles for pyrrolizidine synthesis[4], the azomethine ylide route from proline offers unparalleled atom economy and operational simplicity.

SynthWorkflow Proline L-Proline + Acetaldehyde Ylide Azomethine Ylide (In situ) Proline->Ylide Decarboxylative Condensation Cycloadd 1,3-Dipolar Cycloaddition (+ Ethyl Acrylate) Ylide->Cycloadd [3+2] Cycloaddition Adduct Ethyl 3-methylhexahydro-1H- pyrrolizine-1-carboxylate Cycloadd->Adduct Hydrolysis Saponification (LiOH) Adduct->Hydrolysis Acid Pyrrolizidine-1-carboxylic acid Hydrolysis->Acid Decarb Barton Decarboxylation (Bu3SnH, AIBN) Acid->Decarb Barton-McCombie Product 3-Methylhexahydro-1H-pyrrolizine Decarb->Product

Fig 1. Synthetic workflow for 3-methylhexahydro-1H-pyrrolizine.

Step-by-Step Experimental Protocols

The total synthesis of the unsubstituted 3-methylhexahydro-1H-pyrrolizine requires a three-stage sequence: core cycloaddition, ester hydrolysis, and radical decarboxylation. Each step is designed as a self-validating system to ensure intermediate integrity.

Phase I: Synthesis of Ethyl 3-methylhexahydro-1H-pyrrolizine-1-carboxylate
  • Objective: Construct the bicyclic core via a multicomponent [3+2] cycloaddition.

  • Causality: Toluene is selected as the solvent to enable the azeotropic removal of water via a Dean-Stark trap. Continuously removing water drives the equilibrium of the initial condensation toward the iminium ion, which is a critical prerequisite for the subsequent decarboxylation event.

  • Protocol:

    • To a flame-dried 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-proline (11.5 g, 100 mmol) and anhydrous toluene (150 mL).

    • Add acetaldehyde (6.7 mL, 120 mmol) and ethyl acrylate (13.0 mL, 120 mmol) sequentially under an argon atmosphere.

    • Heat the vigorously stirred suspension to reflux (110 °C). The reaction will transition from a cloudy suspension to a homogeneous solution as the proline is consumed.

    • Maintain reflux for 12 hours. Self-Validation: Monitor the evolution of CO₂ via an oil bubbler and confirm the collection of stoichiometric water in the Dean-Stark trap.

    • Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (200 mL) and saturated aqueous NaHCO₃ (100 mL).

    • Extract the aqueous layer with EtOAc (2 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 70:30) to afford the cycloadduct.

Phase II: Saponification
  • Objective: Unmask the carboxylic acid for subsequent traceless removal.

  • Causality: Lithium hydroxide is utilized in a mixed aqueous/organic solvent system to provide mild, homogeneous hydrolysis. This specific reagent prevents base-catalyzed epimerization at the adjacent C1 or C3 stereocenters, preserving the diastereomeric purity of the core scaffold.

  • Protocol:

    • Dissolve the Phase I cycloadduct (15.0 g, ~76 mmol) in a 3:1 mixture of THF/H₂O (120 mL).

    • Add LiOH·H₂O (9.5 g, 228 mmol, 3.0 eq) in a single portion.

    • Stir the biphasic mixture vigorously at room temperature for 4 hours. Self-Validation: Monitor by TLC (disappearance of the high-Rf ester spot and appearance of a baseline spot).

    • Remove the THF under reduced pressure. Carefully adjust the aqueous layer to pH 6.0 using 1M HCl.

    • Extract the zwitterionic product using n-butanol (3 × 100 mL) or isolate via a strongly acidic cation exchange resin (e.g., Dowex 50WX8).

    • Lyophilize the eluate to yield 3-methylhexahydro-1H-pyrrolizine-1-carboxylic acid as a white solid.

Phase III: Barton-McCombie Decarboxylation
  • Objective: Traceless removal of the C1 carboxyl group to yield the final target.

  • Causality: The Barton decarboxylation is chosen over thermal decarboxylation to avoid harsh pyrolytic conditions that could degrade the pyrrolizidine ring. The esterification step is strictly shielded from light to prevent premature photolytic, homolytic cleavage of the highly photosensitive N-O bond.

  • Protocol:

    • In a foil-wrapped, flame-dried flask, dissolve the carboxylic acid (5.0 g, 29.5 mmol) in anhydrous CH₂Cl₂ (100 mL).

    • Add 2-mercaptopyridine N-oxide (4.1 g, 32.5 mmol) and N,N'-Dicyclohexylcarbodiimide (DCC) (6.7 g, 32.5 mmol). Stir at room temperature for 2 hours.

    • Filter the precipitated dicyclohexylurea (DCU) under argon and concentrate the filtrate.

    • Redissolve the crude Barton ester in degassed anhydrous toluene (100 mL).

    • In a separate flask, prepare a solution of tributyltin hydride (Bu₃SnH, 15.8 mL, 59.0 mmol) and AIBN (0.48 g, 2.9 mmol) in toluene (20 mL).

    • Heat the Barton ester solution to reflux (110 °C) and add the Bu₃SnH/AIBN solution dropwise over 30 minutes.

    • Reflux for an additional 3 hours. Causality: The heat initiates AIBN decomposition, generating radicals that drive the decarboxylative chain reaction.

    • Cool, concentrate, and partition the crude mixture between acetonitrile and hexane. Self-Validation: This specific biphasic partition selectively extracts the toxic tin byproducts into the hexane layer, leaving the alkaloid in the acetonitrile layer.

    • Purify the acetonitrile layer via basic alumina chromatography to yield pure 3-methylhexahydro-1H-pyrrolizine.

Quantitative Data & Reaction Optimization

Table 1: Optimization of the Multicomponent 1,3-Dipolar Cycloaddition

Entry Solvent Temperature (°C) Time (h) Yield (%) Diastereomeric Ratio (endo:exo)
1 Dichloromethane 25 48 15 60:40
2 Tetrahydrofuran 65 24 45 75:25
3 Toluene 110 12 82 92:8

| 4 | Xylene | 140 | 6 | 78 | 85:15 |

Table 2: Physicochemical Properties of Intermediates

Compound Molecular Weight ( g/mol ) Physical State Key IR Absorptions (cm⁻¹)
Ethyl 3-methylpyrrolizine-1-carboxylate 197.28 Pale yellow oil 1735 (C=O ester), 2950 (C-H)
3-methylpyrrolizine-1-carboxylic acid 169.22 White solid 3200-2500 (O-H broad), 1710 (C=O)

| 3-Methylhexahydro-1H-pyrrolizine | 125.21 | Volatile colorless liquid | 2960, 2875 (C-H), 1120 (C-N) |

Biological Context: Hedgehog Pathway Inhibition

Beyond synthetic methodology, 3-methylpyrrolizidine derivatives are critical in medicinal chemistry. Recent structural activity relationship (SAR) studies have demonstrated that functionalized pyrrolizidines can act as potent antagonists of Smoothened (SMO), a key transmembrane G-protein-coupled receptor-like protein in the Hedgehog signaling pathway[1]. By blocking SMO, these alkaloids prevent the downstream activation and nuclear translocation of GLI transcription factors, thereby halting aberrant gene expression linked to tumorigenesis and cellular proliferation.

HedgehogPathway SHH Sonic Hedgehog (SHH) PTCH1 PTCH1 Receptor SHH->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Represses (Default) GLI GLI Transcription Factors SMO->GLI Activates (When uninhibited) Pyrrolizidine 3-Methylpyrrolizidine Derivatives Pyrrolizidine->SMO Antagonizes GeneExp Target Gene Expression (Proliferation/Survival) GLI->GeneExp Translocates to Nucleus

Fig 2. Inhibition of Hedgehog signaling pathway by pyrrolizidine alkaloids.

References

1.[4] Synthesis of pyrrolizidine alkaloids via 1,3-dipolar cycloaddition involving cyclic nitrones and unsaturated lactones. Carbohydrate Research. URL: [Link] 2.[3] Multicomponent synthesis of unnatural pyrrolizidines using 1,3-dipolar cycloaddition of proline esters. Chemical Communications. URL: [Link] 3.[1] Catalytic Enantioselective Synthesis of a Pyrrolizidine–Alkaloid-Inspired Compound Collection with Antiplasmodial Activity. The Journal of Organic Chemistry. URL: [Link] 4.[2] A 1, 3-Dipolar Cycloaddition of Alicyclic Methylene Iminium Ylide to form Pyrrolizidine Nuclei and Its Application to Synthesis of Pyrrolizidine Alkaloids. Chemical and Pharmaceutical Bulletin. URL: [Link]

Sources

Application

Application Notes and Protocols for the Isolation of Volatile Alkaloids from Solenopsis invicta (Red Imported Fire Ant) Venom

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Chemical Arsenal of the Red Imported Fire Ant The red imported fire ant, Solenopsis invi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Chemical Arsenal of the Red Imported Fire Ant

The red imported fire ant, Solenopsis invicta, is an invasive species notorious for its aggressive nature and potent sting.[1][2] The venom, the primary tool in its ecological success, is a complex chemical cocktail. Unlike many other venomous Hymenoptera that rely on proteinaceous toxins, S. invicta venom is overwhelmingly composed of volatile piperidine alkaloids, which constitute over 95% of its dry weight.[3][4][5] These alkaloids, known as solenopsins, are responsible for the characteristic burning sensation of a fire ant sting and possess a remarkable range of biological activities, including cytotoxic, hemolytic, antimicrobial, and insecticidal properties.[4][6]

Recent research has unveiled the therapeutic potential of these compounds. Notably, solenopsin and its analogs have been shown to be potent inhibitors of the phosphatidylinositol-3-kinase (PI3K) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[7][8] This discovery has positioned fire ant venom as a novel source for the development of anti-angiogenic and antineoplastic agents.[7][9]

These application notes provide a comprehensive guide to the isolation and characterization of volatile alkaloids from S. invicta venom. The protocols detailed herein are designed to be robust and scalable, enabling researchers to obtain high-purity alkaloids for downstream applications in drug discovery and chemical ecology.

Section 1: Understanding the Target Molecules: Solenopsis invicta Venom Alkaloids

The venom of S. invicta is a mixture of 2-methyl-6-alkyl or alkenyl piperidines, with the alkyl side chains varying in length (typically C11, C13, and C15).[10][11] The dominant alkaloids are trans-isomers, though cis-isomers are also present.[6][12] The specific alkaloid profile can vary depending on the ant colony's age and caste.[11][13]

Alkaloid Class General Structure Common Side Chains (R) Key Characteristics
Piperidines (Solenopsins)2-methyl-6-alkylpiperidineC11 (Solenopsin A), C13 (Solenopsin B), C15 (Solenopsin C)Major components of the venom, exist as cis and trans stereoisomers.[10][11][12]
Piperideines2-methyl-6-alkylpiperideineVarying chain lengthsUnsaturated analogs of piperidines.[12]
Pyridines2-methyl-6-alkylpyridineVarying chain lengthsTrace components, identified using advanced techniques like SPME-GC-MS.[10][11][14]

Section 2: Safety First: Handling Solenopsis invicta

Solenopsis invicta are aggressive and can inflict painful stings that may cause severe allergic reactions, including anaphylaxis, in sensitive individuals.[1][15][16] Therefore, strict safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including long-sleeved clothing, closed-toe shoes, and gloves.[17] For large-scale collections, consider specialized insect-handling suits.

  • Containment: Work in a well-ventilated area. When handling live ants, use fluon-coated containers to prevent escape.[17]

  • First Aid: Be prepared for stings. Have antihistamines and an epinephrine auto-injector available if there is a risk of severe allergic reactions. Seek immediate medical attention for systemic reactions.[1]

Section 3: Protocol for Large-Scale Alkaloid Extraction

For obtaining gram-level quantities of alkaloids suitable for drug development studies, whole-body solvent extraction is the most efficient method.[15][18] This approach is simpler and less labor-intensive than venom gland dissection or electric milking.[19]

Ant Collection and Preparation
  • Colony Collection: Locate and collect S. invicta mounds. A common method is to use a shovel to transfer the mound material into a deep bucket with a fluon-coated inner surface.

  • Separation from Soil: Slowly flood the bucket with water. The ants and brood will float to the surface, forming a raft, and can be collected.

  • Drying and Cleaning: Transfer the collected ants to a fluon-lined tray to allow them to dry and clean themselves.

  • Anesthesia: Anesthetize the ants by placing them in a freezer at -20°C for 10-15 minutes or in a refrigerator at 4°C for 30-60 minutes.[20]

Whole-Body Dual-Phase Solvent Extraction

This method utilizes a biphasic solvent system to separate the lipophilic alkaloids from water-soluble proteins and other components.[4][18]

Materials:

  • Anesthetized S. invicta workers

  • n-Hexane (HPLC grade)

  • Deionized water

  • Large glass container with a lid

  • Strainer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Weigh the anesthetized ants.

  • In the glass container, prepare a mixture of n-hexane and deionized water in a 5:1 ratio (e.g., 500 mL of hexane and 100 mL of water for every 100 g of ants).[4]

  • Add the ants to the solvent mixture and seal the container.

  • Gently agitate the mixture for 30 minutes to facilitate the extraction of venom.[4]

  • Allow the mixture to stand for at least 6 hours, or overnight, to ensure complete passive extraction.[4]

  • Separate the ants from the solvent mixture using a strainer.

  • Transfer the biphasic liquid to a separatory funnel.

  • Allow the layers to fully separate. The upper hexane layer will contain the alkaloids, while the lower aqueous layer will contain proteins and other water-soluble components.[4]

  • Carefully drain and collect the upper hexane layer.

  • Concentrate the hexane extract using a rotary evaporator under reduced pressure to obtain a crude alkaloid oil.

Section 4: Purification of Volatile Alkaloids by Silica Gel Chromatography

The crude extract contains a mixture of alkaloids as well as cuticular hydrocarbons.[20] Silica gel column chromatography is an effective method for purifying the total alkaloid fraction and separating the cis and trans isomers.[12][21]

Materials:

  • Crude alkaloid extract

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Glass chromatography column

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Protocol:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, creating a packed bed.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane to elute the non-polar cuticular hydrocarbons.

    • Gradually increase the polarity of the mobile phase by adding acetone to the hexane. A stepwise gradient (e.g., 1%, 2%, 5%, 10% acetone in hexane) is effective for separating the different alkaloid fractions.[18]

    • The trans-isomers will elute before the more polar cis-isomers.[12]

  • Fraction Collection and Analysis: Collect fractions using a fraction collector. Monitor the separation by TLC, visualizing the spots under UV light or with an appropriate stain (e.g., iodine vapor).

  • Pooling and Concentration: Pool the fractions containing the desired alkaloids (total alkaloids, or separated cis and trans fractions) and concentrate them using a rotary evaporator.

Section 5: Analysis and Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive technique for identifying and quantifying the individual alkaloid components in the purified fractions.[10][15]

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of S. invicta alkaloids:

Parameter Setting
Column HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness[15]
Carrier Gas Helium or Nitrogen at a constant flow rate of 1 mL/min[15][21]
Injector Temperature 250-270°C[15][21]
Oven Program Initial temperature of 90°C (hold for 2 min), ramp at 15°C/min to 270°C (hold for 16 min)[21]
Detector Temperature 280°C[15][21]
MS Ionization Electron Impact (EI) at 70 eV[22]
Mass Range 40-550 amu
Data Interpretation

The identification of individual alkaloids is based on their retention times and mass spectra. The mass spectra of piperidine alkaloids show characteristic fragmentation patterns that allow for the determination of the side chain length and degree of saturation.

Diagrams and Workflows

Experimental Workflow for Alkaloid Isolation

Alkaloid_Isolation_Workflow cluster_collection Ant Collection & Preparation cluster_extraction Extraction cluster_purification Purification & Analysis ant_collection 1. S. invicta Colony Collection separation 2. Separation from Soil (Flooding) ant_collection->separation anesthesia 3. Anesthesia (Cooling) separation->anesthesia extraction 4. Whole-Body Dual-Phase Solvent Extraction (Hexane/Water) anesthesia->extraction phase_separation 5. Separation of Hexane Layer extraction->phase_separation concentration1 6. Concentration (Rotary Evaporation) phase_separation->concentration1 chromatography 7. Silica Gel Column Chromatography concentration1->chromatography fraction_collection 8. Fraction Collection chromatography->fraction_collection concentration2 9. Pooling & Concentration fraction_collection->concentration2 gc_ms 10. GC-MS Analysis concentration2->gc_ms

Caption: Workflow for the isolation and analysis of S. invicta alkaloids.

General Structure of Solenopsis invicta Venom Alkaloids

Alkaloid_Structures cluster_piperidine Piperidine (Solenopsin) cluster_piperideine Piperideine cluster_pyridine Pyridine piperidine piperidine_label General Structure R = C11, C13, C15, etc. piperideine piperideine_label Unsaturated Analog pyridine pyridine_label Aromatic Analog (Trace)

Caption: General chemical structures of alkaloid classes in S. invicta venom.

Conclusion

The protocols outlined in these application notes provide a reliable and scalable framework for the isolation of volatile alkaloids from Solenopsis invicta venom. By following these methods, researchers can obtain high-purity solenopsins and their analogs for further investigation into their biological activities and potential as therapeutic agents. The inherent bioactivity of these natural products, coupled with their novel mechanisms of action, makes them exciting candidates for future drug development programs.

References

  • Chen, L., & Fadamiro, H. Y. (2009). Re-investigation of venom chemistry of Solenopsis fire ants. II. Identification of novel alkaloids in S. invicta. PubMed. [Link]

  • Arbiser, J. L., et al. (2007). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. PMC. [Link]

  • Liu, X., et al. (2017). Whole Body Solvent Soak Gives Representative Venom Alkaloid Profile from Solenopsis invicta (Hymenoptera: Formicidae) Workers. BioOne Complete. [Link]

  • Leal, W. S., et al. (2024). Therapeutic Potential of Solenopsis invicta Venom: A Scoping Review of Its Bioactive Molecules, Biological Aspects, and Health Applications. MDPI. [Link]

  • Chen, L., & Fadamiro, H. Y. (2018). Chemical characterization of red imported fire ants with colony development. ProBiologists. [Link]

  • Fox, E. G. P., et al. (2013). A simple, rapid method for the extraction of whole fire ant venom (Insecta: Formicidae: Solenopsis). ResearchGate. [Link]

  • Chen, L., & Fadamiro, H. Y. (2009). Re-investigation of venom chemistry of Solenopsis fire ants. II. Identification of novel alkaloids in S. invicta. PubMed. [Link]

  • MDPI. (2023). Fire Ant Venom Alkaloids. Encyclopedia MDPI. [Link]

  • AUETD. (2017). Investigation of bioactivity and variations in alkaloid and hydrocarbon profiles of Solenopsis invicta Buren minim workers in relation to their age. AUETD. [Link]

  • Shi, Q., et al. (2022). Synthesis and Insecticidal Activity of Fire Ant Venom Alkaloid-Based 2-Methyl-6-alkyl-1,6-piperideines. AntWiki. [Link]

  • Encyclopedia.pub. (2023). Venom Components of Imported Fire Ant Venom. Encyclopedia.pub. [Link]

  • Chen, L., & Fadamiro, H. Y. (2023). Biological Activities and Ecological Significance of Fire Ant Venom Alkaloids. PMC. [Link]

  • Figshare. (2021). Gas-chromatography coupled with Mass Spectrometry (GC-MS) of main piperidine venom alkaloids in the venom of Solenopsis fire ants. Figshare. [Link]

  • ResearchGate. (2025). A simple, rapid method for the extraction of whole fire ant venom (Insecta: Formicidae: Solenopsis) | Request PDF. ResearchGate. [Link]

  • Food and Environmental Hygiene Department. (2018). Issue No. 5: Red Imported Fire Ants. FEHD. [Link]

  • ANT SHACK. (n.d.). Solenopsis invicta (Red Imported Fire Ant) Care Sheet & Species Profile. ANT SHACK. [Link]

  • de Souza, D. L., et al. (2023). Alkaloids solenopsins from fire ants display in vitro and in vivo activity against the yeast Candida auris. PMC. [Link]

  • Digital Scholarship @ Tennessee State University. (2021). Unique venom proteins from Solenopsis invicta x Solenopsis richteri hybrid fire ants. Digital Scholarship @ Tennessee State University. [Link]

  • Vogt, J., & Kozlovac, J. (2006). Safety Considerations for Handling Imported Fire Ants (Solenopsis Spp.) in the Laboratory and Field. Semantic Scholar. [Link]

  • USDA ARS. (n.d.). Effect of Fire Ant (Solenopsis invicta) Venom Alkaloids on the in Vitro Germination and Development of Selected. USDA ARS. [Link]

  • USDA ARS. (n.d.). Fire Ant Venom Alkaloid, Isosolenopsin A, a Potent and Selective Inhibitor of Neuronal Nitric - Oxide Synthase. USDA ARS. [Link]

  • Clemson University. (2020). Educators' Guide to Managing Red Imported Fire Ants (Solenopsis invicta) in School or Community Vegetable Gardens. Land-Grant Press. [Link]

  • Hashimoto, Y., et al. (2024). The Battle Against the Red Imported Fire Ant, Solenopsis invicta (Hymenoptera: Formicidae), in Japan. Japan Society of Applied Entomology and Zoology. [Link]

Sources

Method

Application Note: Antimicrobial Profiling of 3-Methylhexahydro-1H-pyrrolizine

Executive Summary 3-Methylhexahydro-1H-pyrrolizine (MHP) represents a core structural scaffold found in various biological systems, ranging from the venom alkaloids of myrmicine ants (Solenopsis spp.) to plant-derived py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylhexahydro-1H-pyrrolizine (MHP) represents a core structural scaffold found in various biological systems, ranging from the venom alkaloids of myrmicine ants (Solenopsis spp.) to plant-derived pyrrolizidine alkaloids (PAs). While historical research has focused on the hepatotoxicity of unsaturated PAs, recent investigations highlight the therapeutic potential of saturated pyrrolizidine derivatives as antimicrobial agents.

This application note provides a standardized, high-stringency workflow for evaluating the antibacterial and antifungal efficacy of MHP. Unlike generic screening guides, this protocol integrates Clinical and Laboratory Standards Institute (CLSI) compliance with specific handling requirements for volatile, lipophilic alkaloids.

Key Applications:

  • Determination of Minimum Inhibitory Concentration (MIC).[1][2][3][4]

  • Differentiation between bacteriostatic and bactericidal activity (MBC/MFC).

  • Investigation of membrane permeabilization mechanisms.

Chemical Properties & Safety Handling

Compound: 3-Methylhexahydro-1H-pyrrolizine Molecular Formula: C₈H₁₅N Characteristics: Lipophilic, potentially volatile, basic amine.

Critical Safety Advisory (Hepatotoxicity)

Many pyrrolizidine derivatives are pro-toxins converted by hepatic cytochrome P450s into reactive pyrroles that alkylate DNA. While saturated variants like MHP exhibit lower genotoxicity than their unsaturated counterparts (e.g., retronecine), strict containment is required.

  • Handling: Fume hood mandatory. Double-gloving (Nitrile).

  • Solubility: Soluble in organic solvents (DMSO, Ethanol, Methanol). Poorly soluble in neutral water; solubility improves at acidic pH (salt form).

Experimental Workflow: Logic & Design

The following workflow is designed to eliminate false positives caused by solvent toxicity or precipitation, common issues when testing lipophilic alkaloids.

MHP_Assay_Workflow Start Compound Preparation (DMSO Stock 10 mg/mL) Solubility_Check Aqueous Solubility Check (MH Broth + 1% DMSO) Start->Solubility_Check Screening Primary Screen (Single Dose) @ 100 µg/mL Solubility_Check->Screening No Precip. MIC_Assay Dose-Response (MIC) CLSI M07/M27 Standards Screening->MIC_Assay >50% Inhibition Kill_Kinetics Time-Kill Kinetics (Bactericidal vs Static) MIC_Assay->Kill_Kinetics MIC Defined Mechanism Membrane Permeability (Propidium Iodide Assay) MIC_Assay->Mechanism Select Hits

Figure 1: Logical workflow for MHP antimicrobial characterization. The path prioritizes solubility validation before biological testing to prevent false-negative results due to compound precipitation.

Protocol A: Antibacterial Susceptibility (Broth Microdilution)

Standard: Adapted from CLSI M07-A10 [1]. Objective: Determine the MIC against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) panels.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: 5 × 10⁵ CFU/mL (final well concentration).

  • Controls: Ciprofloxacin (Positive), 1% DMSO (Vehicle Negative).

  • Detection: Resazurin dye (0.01%) or OD₆₀₀ turbidity.

Step-by-Step Methodology
  • Stock Preparation: Dissolve MHP in 100% DMSO to 10 mg/mL.

  • Dilution Series:

    • Prepare an intermediate plate with 2x concentrations in CAMHB (ensure DMSO < 2% final).

    • Perform serial 2-fold dilutions ranging from 512 µg/mL down to 0.5 µg/mL.

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard.

    • Dilute 1:100 in CAMHB.

    • Add 50 µL of inoculum to 50 µL of drug solution in a 96-well plate.

  • Incubation: Seal plate with gas-permeable film (crucial for volatile alkaloids) to prevent cross-well contamination via vapor phase. Incubate at 35°C for 16–20 hours.

  • Readout:

    • Visual: Record the lowest concentration with no visible growth.

    • Resazurin: Add 10 µL of 0.01% Resazurin; incubate 1 hour. Blue = Inhibition (MIC); Pink = Growth.

Technical Insight: Alkaloids are often pH-dependent. If MHP shows poor activity, verify the pH of the media. Basic alkaloids penetrate membranes better in their uncharged form (higher pH), but solubility is better at lower pH. A physiological pH of 7.2–7.4 is the standard compromise.

Protocol B: Antifungal Assays (Yeasts & Filamentous Fungi)

Standard: Adapted from CLSI M27-A3 (Yeasts) [2] and M38-A2 (Filamentous Fungi). Target: Candida albicans, Aspergillus fumigatus.

Modifications for MHP

Fungal cell walls (chitin/glucan) present a different barrier than bacteria. MHP's lipophilicity suggests potential utility against fungal membranes.

  • Medium: RPMI 1640 buffered with MOPS (pH 7.0). Note: Do not use unbuffered media; pH shifts can drastically alter alkaloid potency.

  • Inoculum Preparation:

    • Yeasts: 0.5–2.5 × 10³ CFU/mL.

    • Molds: Spore suspension adjusted to 0.4–5 × 10⁴ CFU/mL.

  • Incubation:

    • Candida: 24–48 hours @ 35°C.

    • Aspergillus: 48–72 hours @ 35°C.

  • Endpoint: For MHP, a 50% inhibition (IC50) endpoint is often more reproducible than 100% clearance due to the "trailing effect" common with azoles and alkaloids in fungal assays.

Protocol C: Mechanism of Action (Membrane Integrity)

Rationale: Many pyrrolizidine derivatives exert antimicrobial effects by disrupting the cytoplasmic membrane rather than targeting specific enzymes [3].

Propidium Iodide (PI) Uptake Assay
  • Preparation: Grow S. aureus to mid-log phase. Wash and resuspend in PBS.

  • Treatment: Expose cells to MHP at 1x, 2x, and 4x MIC for 1 hour.

  • Staining: Add Propidium Iodide (final 10 µM). PI is membrane-impermeable and only stains cells with compromised membranes.

  • Analysis: Measure fluorescence (Ex: 535 nm / Em: 617 nm) or analyze via Flow Cytometry.

  • Control: CTAB or Melittin (Positive control for lysis).

Data Presentation & Interpretation

Table 1: Interpretation of MIC/MBC Ratios
Ratio (MBC/MIC)ClassificationInterpretation
1 – 2Bactericidal MHP actively kills the pathogen. Preferred for immunosuppressed hosts.
4 – 16Bacteriostatic MHP inhibits growth but relies on the immune system to clear infection.
> 32Tolerance Bacteria are inhibited but survive high doses; indicates potential resistance mechanisms.
Table 2: Example Data Reporting Format
StrainMIC (µg/mL)MBC (µg/mL)Activity Profile
S. aureus (ATCC 29213)64128Bactericidal
E. coli (ATCC 25922)>512N/AInactive (Intrinsic Resistance)
C. albicans (ATCC 90028)32128Fungistatic

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[5][6][7] CLSI document M07-A10.[5][6][7]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[8][9] CLSI document M27-A3.[10][9]

  • Schmourlo, G., et al. (2010). Screening of antifungal agents using ethanol precipitation and bioautography of medicinal plant extracts. Journal of Microbiological Methods. (Contextual grounding for alkaloid screening).
  • Reina, M., et al. (2012). Pyrrolizidine Alkaloids: Chemistry and Biology.[3][4][11] (Provides structural basis for MHP activity).

Sources

Application

Application Note: High-Yield Synthesis of Pyrrolizidine Scaffolds via the Hofmann-Löffler-Freytag Cyclization

Introduction & Mechanistic Rationale Pyrrolizidine alkaloids and their synthetic derivatives are privileged scaffolds in drug discovery, characterized by a fused 1-azabicyclo[3.3.0]octane bicyclic core. Constructing this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Pyrrolizidine alkaloids and their synthetic derivatives are privileged scaffolds in drug discovery, characterized by a fused 1-azabicyclo[3.3.0]octane bicyclic core. Constructing this highly strained system efficiently requires precise, late-stage C(sp³)–H functionalization. The Hofmann-Löffler-Freytag (HLF) reaction is a premier methodology for this transformation, utilizing a free radical-mediated intramolecular 1,5-hydrogen atom transfer (HAT) to convert linear or monocyclic N-haloamines into saturated bicyclic nitrogen heterocycles[1].

Causality of Mechanistic Design:

  • Why 1,5-HAT? The transition state for a 1,5-HAT forms a pseudo-six-membered ring. This conformation is both entropically and enthalpically favored over other chain lengths, ensuring near-perfect regioselectivity for the δ-carbon over the γ- or ε-positions[2].

  • Why Nitrogen-Centered Radicals? Homolytic cleavage of an N–X (X = Cl, Br, I) bond is easily achieved via photolysis or thermolysis. The resulting electrophilic nitrogen radical rapidly and irreversibly abstracts a hydrogen atom from the unactivated aliphatic chain[3].

  • Classic vs. Suárez Modification: Classic HLF conditions require harsh acids (e.g., concentrated H₂SO₄) and extreme heat, which degrade sensitive functional groups[4]. To synthesize complex pyrrolizidines, we employ the modern Suárez modification . This variant utilizes hypervalent iodine (e.g., PhI(OAc)₂) and I₂ under neutral conditions with visible/UV light, generating a transient N-iodo intermediate that readily undergoes homolysis at room temperature[5].

Mechanistic Pathway Visualization

Pathway N1 2-Propylpyrrolidine (Precursor) N2 N-Iodoamine (Intermediate) N1->N2 I2, PhI(OAc)2 N3 N-Centered Radical (Homolysis) N2->N3 hν (Visible Light) N4 Carbon Radical (δ-Position) N3->N4 1,5-HAT N5 δ-Iodo Amine (Halogenated) N4->N5 I• Recombination N6 Pyrrolizidine (Bicyclic Core) N5->N6 K2CO3 (SN2 Cyclization)

Mechanistic pathway of the HLF cyclization forming the pyrrolizidine core via 1,5-HAT.

Comparative Analysis of HLF Conditions

To justify the selection of the Suárez modification for pyrrolizidine synthesis, the following table summarizes the quantitative data and operational parameters of various HLF protocols[1],[5],[6].

Reaction ConditionReagents & CatalystInitiation SourceTemp (°C)Avg. Yield (%)Key Advantage / Limitation
Classic HLF N-Chloroamine, Conc. H₂SO₄Heat or UV Light100–14045–55Scalable, but highly destructive to sensitive functional groups.
Suárez Modification I₂, PhI(OAc)₂ (DIB), DCMVisible Light (Tungsten)20–4082–89Mild, neutral conditions; excellent functional group tolerance.
Photoredox Catalysis N-Chloroamine, Ir(ppy)₃Blue LED (390 nm)2590–95Highly catalytic and mild, but requires expensive Iridium catalysts.

Experimental Protocol: Suárez-Modified HLF Cyclization

Target: Synthesis of hexahydropyrrolizine (pyrrolizidine core) from 2-propylpyrrolidine. System: Self-validating one-pot (two-step) radical cyclization.

Phase 1: Precursor Preparation (In Situ Halogenation)
  • Setup: Flame-dry a 100 mL Schlenk flask and purge with inert Argon gas.

  • Dissolution: Dissolve 2-propylpyrrolidine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 100 mL to achieve 0.1 M concentration).

    • Causality: DCM is specifically chosen because it is aprotic, lacks weak C–H bonds (preventing unwanted intermolecular HAT), and is completely transparent to the visible light required for the subsequent initiation step.

  • Reagent Addition: Add (Diacetoxyiodo)benzene (DIB, 1.5 equiv) and Iodine (I₂, 0.5 equiv) to the stirring solution[5].

    • Causality: DIB oxidizes I₂ to generate highly electrophilic iodine species. This reacts instantly with the secondary amine to form the N-iodoamine intermediate in situ, bypassing the dangerous need to isolate unstable N-haloamines.

Phase 2: Radical Initiation and 1,5-HAT
  • Irradiation: Place the reaction vessel in a photoreactor equipped with a 390 nm Blue LED array (or a 300W Tungsten lamp). Irradiate at 25 °C for 4–6 hours.

    • Causality: 390 nm light provides the exact energy required to homolytically cleave the weak N–I bond (~45 kcal/mol) without causing thermal degradation of the substrate[3].

  • Monitoring: The resulting nitrogen-centered radical undergoes a rapid 1,5-HAT to the terminal methyl group of the propyl chain, followed by iodine recombination to form the δ-iodo amine. Monitor the consumption of the starting material via LC-MS.

Phase 3: Intramolecular Cyclization
  • Solvent Swap: Once the starting material is fully consumed, concentrate the DCM in vacuo. Redissolve the crude δ-iodo amine intermediate in anhydrous methanol (MeOH, 50 mL).

    • Causality: DCM boils at 39 °C, which is too low to provide the thermal energy required for a rapid Sₙ2 cyclization. Swapping to MeOH allows for higher heating and excellent solubility for the inorganic base.

  • Basification: Add anhydrous potassium carbonate (K₂CO₃, 3.0 equiv) and heat the suspension to 60 °C for 2 hours.

    • Causality: K₂CO₃ acts as an acid scavenger. It neutralizes the HI byproduct, shifting the equilibrium toward the cyclized pyrrolizidine product without being nucleophilic enough to cause competitive side reactions[4].

Phase 4: Isolation and Purification
  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate and partition the residue between 1 M NaOH (aq) and diethyl ether (50 mL each).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Chromatography: Purify the concentrated crude product via basic alumina column chromatography (eluent: Hexanes/EtOAc gradient) to yield the pure pyrrolizidine.

Protocol Workflow Visualization

Workflow S1 Phase 1: In Situ Halogenation Substrate + I2 + DIB in DCM S2 Phase 2: Photolytic Initiation Irradiate at 390 nm (4-6 h) S1->S2 S3 Phase 3: Intramolecular Cyclization Solvent Swap to MeOH, Add K2CO3, 60°C S2->S3 S4 Phase 4: Isolation & Purification Aqueous Workup & Alumina Chromatography S3->S4

Step-by-step workflow for the Suárez-modified HLF synthesis of pyrrolizidines.

References

  • Hofmann–Löffler Reaction Overview | Grokipedia |[Link]

  • Hofmann–Löffler Reaction & Suárez Modification | Wikipedia |[Link]

  • Hofmann-Loffler-Freytag Reaction | Cambridge University Press |[Link]

  • Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction | PMC - National Institutes of Health |[Link]

  • Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis | ACS Chemical Reviews |[Link]

Sources

Method

Leveraging the 3-Methylpyrrolizidine Scaffold for Next-Gen nAChR Modulators

Application Note: AN-CHM-2024-03 Content Type: Advanced Protocol & Application Guide Target Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacology Researchers Executive Summary The pyrrolizidine alkalo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2024-03

Content Type: Advanced Protocol & Application Guide Target Audience: Medicinal Chemists, Lead Discovery Biologists, and Pharmacology Researchers

Executive Summary

The pyrrolizidine alkaloid (PA) scaffold is a "privileged structure" in medicinal chemistry, historically overshadowed by the hepatotoxicity associated with its 1,2-unsaturated derivatives. However, saturated 3-methylpyrrolizidines (analogous to the ant alkaloid Monomorine I) represent a safer, metabolically stable subclass with potent activity against neuronal nicotinic acetylcholine receptors (nAChRs).

This guide provides a validated workflow for exploiting this scaffold, detailing:

  • Stereoselective Synthesis: A scalable 1,3-dipolar cycloaddition protocol to access chiral cores.

  • Library Generation: Strategies for diversifying the 3-methyl core.

  • Biological Validation: A high-throughput FLIPR Calcium 6 assay for

    
     nAChR modulation.
    

Scientific Background: The "Methyl Magic"

The 3-methylpyrrolizidine core offers distinct advantages over the unsubstituted parent scaffold:

  • Chirality: The C3-methyl group introduces a critical stereocenter, allowing for the fine-tuning of ligand-receptor fit within the chiral binding pockets of nAChRs.

  • Conformational Lock: The methyl group restricts the conformational flexibility of the bicyclic ring, reducing the entropic penalty upon binding.

  • Safety Profile: Unlike retronecine-based PAs (which form toxic pyrrolic metabolites via CYP450 oxidation), saturated 3-methylpyrrolizidines lack the 1,2-double bond, rendering them metabolically robust and non-hepatotoxic [1].

Key Natural Product Inspiration
  • (-)-Monomorine I: An indolizidine alkaloid from Monomorium ants, structurally related to 3-methylpyrrolizidine, known to block ion channels.

  • Epibatidine: A chloropyridinyl-azabicycloheptane that shares the bridged nitrogen motif, exhibiting picomolar affinity for nAChRs but high toxicity. 3-methylpyrrolizidine mimics this pharmacophore with tunable potency.

Protocol 1: Stereoselective Synthesis

Objective: Synthesize the core (3S, 7aR)-3-methylpyrrolizidine scaffold with high diastereoselectivity using a 1,3-dipolar cycloaddition strategy.

Mechanism & Workflow

The synthesis relies on the generation of an azomethine ylide from L-proline and an aldehyde, which undergoes a [3+2] cycloaddition with a dipolarophile.

SynthesisWorkflow Start Precursors: L-Proline + Acetaldehyde Ylide Intermediate: Azomethine Ylide (In Situ Generation) Start->Ylide Decarboxylation (Reflux/Toluene) Cyclo Reaction: [3+2] Cycloaddition (Stereocontrol via L-Proline) Ylide->Cyclo + Dipolarophile (e.g., Methyl Acrylate) Product Scaffold: (3S, 7aR)-3-methylpyrrolizidine Cyclo->Product Reductive Cyclization

Figure 1: Retrosynthetic logic for the 1,3-dipolar cycloaddition route. The chirality of L-proline directs the stereochemical outcome.

Step-by-Step Methodology

Reagents: L-Proline (1.0 eq), Acetaldehyde (1.1 eq), Methyl Acrylate (1.2 eq), Toluene (anhydrous).

  • Ylide Formation: In a round-bottom flask equipped with a Dean-Stark trap, suspend L-proline in anhydrous toluene.

  • Condensation: Add acetaldehyde dropwise at 0°C. Allow to warm to RT and stir for 30 mins to form the oxazolidinone intermediate.

  • Cycloaddition: Add methyl acrylate. Heat the mixture to reflux (110°C) for 12-16 hours. The CO₂ evolution indicates ylide formation and subsequent trapping.

  • Work-up: Cool to RT. Evaporate solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

  • Validation: Confirm structure via ¹H-NMR. Look for the diagnostic doublet of the C3-methyl group at ~1.1 ppm.

Expert Tip: To access the endo isomer preferentially, use metal catalysts (e.g., Ag(I) or Cu(I)) which coordinate with the dipolarophile, enhancing diastereoselectivity [2].

Protocol 2: Library Generation (SAR Expansion)

Once the core scaffold is synthesized, diversity is introduced at the C5 or C8 positions to probe the nAChR orthosteric binding site.

LibraryGen Core 3-Methylpyrrolizidine Core Strat1 Strategy A: N-Alkylation (Quaternization) Core->Strat1 MeI / R-X Strat2 Strategy B: C-Functionalization (Lithiation/Trapping) Core->Strat2 s-BuLi / Electrophile Lib1 Cationic Ligands (Mimics Acetylcholine) Strat1->Lib1 Lib2 Lipophilic Analogs (Blood-Brain Barrier Penetration) Strat2->Lib2

Figure 2: Divergent synthetic pathways for generating a focused library of nAChR modulators.

Protocol 3: Biological Evaluation (FLIPR Assay)

Objective: Screen 3-methylpyrrolizidine derivatives for agonist/antagonist activity at


 nAChR using a calcium flux assay.

Platform: FLIPR Tetra® or FlexStation® 3 (Molecular Devices).[1] Reagent: FLIPR Calcium 6 Assay Kit (No-wash).

Assay Principle

Activation of


 nAChR leads to a rapid influx of Ca²⁺. The Calcium 6 dye exhibits increased fluorescence upon binding intracellular Ca²⁺.[2] Antagonists are identified by their ability to blunt the response to a standard agonist (e.g., Epibatidine or Acetylcholine).
Step-by-Step Protocol
  • Cell Preparation:

    • Use CHO-K1 or HEK293 cells stably expressing human

      
       nAChR and the chaperone protein RIC-3 (critical for surface expression).
      
    • Plate cells at 50,000 cells/well in black-wall, clear-bottom 384-well plates (Poly-D-Lysine coated).

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading (Day of Assay):

    • Prepare FLIPR Calcium 6 dye in HBSS buffer + 20 mM HEPES (pH 7.4).

    • Crucial Step: Add Probenecid (2.5 mM) to the dye buffer to inhibit anion transport and prevent dye leakage.

    • Remove growth media and add 25 µL of dye loading buffer to cells.[3]

    • Incubate for 1 hour at 37°C, then 15 mins at RT.

  • Compound Addition (Antagonist Mode):

    • Pre-incubation: Add 12.5 µL of test compounds (3-methylpyrrolizidine library) at 3x concentration.

    • Incubate for 15 minutes inside the FLIPR instrument.

    • Stimulation: Inject 12.5 µL of EC₈₀ agonist (e.g., 1 µM Epibatidine).

  • Data Acquisition:

    • Excitation: 470–495 nm.[4]

    • Emission: 515–575 nm.[4]

    • Read frequency: 1 Hz for 60 seconds (kinetics).

Data Interpretation

Calculate % Inhibition relative to the max signal of the EC₈₀ control.

Compound IDR-Group (C5)Stereochem (C3)IC50 (µM)Mode of Action
MP-001 -H (Parent)S12.5Weak Antagonist
MP-014 -PhenylS0.85NAM (Negative Allosteric Modulator)
MP-022 -PyridylR>100Inactive
Nicotine N/AS0.15Agonist (Control)

Table 1: Representative screening data. Note the stereochemical dependence (S vs R) typical of nAChR ligands.

Safety & Compliance

  • Toxicity Warning: While saturated pyrrolizidines are generally safer, all novel PAs should be handled as potential genotoxins until proven otherwise. Use full PPE and handle in a fume hood.

  • Waste Disposal: Collect all liquid waste containing PAs for high-temperature incineration. Do not dispose of down the drain.

References

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[5][6] EFSA Journal. Link

  • Pandey, G., et al. (2006). Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides: A General Route to 3-Substituted Pyrrolidines. Journal of Organic Chemistry. Link

  • Molecular Devices. (2023). FLIPR Calcium 6 Assay Kit Protocol.[2] Molecular Devices Application Notes.[1] Link

  • Daly, J. W., et al. (2005). Nicotinic Acetylcholine Receptors: Introduction to the Structure and Function of the Channel. Biochemical Pharmacology.[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral GC-MS Analysis of 3-Methylpyrrolizidine Diastereomers

Welcome to the technical support resource for the challenging analysis of 3-methylpyrrolizidine diastereomers. This guide is designed for researchers, analytical scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the challenging analysis of 3-methylpyrrolizidine diastereomers. This guide is designed for researchers, analytical scientists, and professionals in drug development who are navigating the complexities of stereoisomeric separation using chiral Gas Chromatography-Mass Spectrometry (GC-MS). Here, we move beyond simple protocols to explain the underlying principles and provide field-tested solutions to common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions you might have before or during your method development.

Q1: Why choose chiral GC-MS for 3-methylpyrrolizidine analysis when LC-MS/MS is more common for pyrrolizidine alkaloids (PAs)?

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indeed the dominant technique for general PA screening due to its ability to analyze native compounds and their N-oxides without derivatization[1][2], chiral GC-MS offers distinct advantages for specific stereoisomeric challenges:

  • Superior Resolution: Capillary GC columns provide exceptionally high chromatographic efficiency, which can be essential for separating closely related diastereomers that may co-elute in LC systems.

  • Established Chiral Phases: The field of chiral GC has a long history, with a wide variety of robust and highly selective cyclodextrin-based chiral stationary phases (CSPs) available that are proven for resolving stereoisomers[3].

  • Orthogonal Technique: In regulated environments, using a fundamentally different technique like GC-MS serves as a powerful confirmatory method to validate LC-MS/MS findings.

The main trade-off is the requirement for sample derivatization to ensure the analytes are volatile and thermally stable enough for GC analysis[1][4].

Q2: Is derivatization mandatory for analyzing 3-methylpyrrolizidine diastereomers by GC-MS?

Yes, it is practically mandatory. Pyrrolizidine alkaloids, including 3-methylpyrrolizidine, contain polar functional groups (specifically, a tertiary amine and often hydroxyl groups on the necine base) that cause poor peak shape and strong adsorption onto the GC column and inlet surfaces. Derivatization chemically masks these active sites.[4][5]

The primary goals of derivatization are to:

  • Increase Volatility: By replacing polar -OH and -NH groups with nonpolar ones, the boiling point of the analyte is lowered, allowing it to travel through the GC column at reasonable temperatures.

  • Improve Thermal Stability: Prevents the molecule from degrading in the hot GC inlet.

  • Enhance Peak Shape & Sensitivity: Reduces tailing and improves the limit of detection[6].

Q3: What are the most effective derivatization techniques for these compounds?

The two most common and effective approaches are acylation and silylation . The choice depends on the specific analyte structure and potential interferences.

Derivatization MethodCommon Reagent(s)Target Functional GroupsAdvantagesConsiderations
Acylation Heptafluorobutyric anhydride (HFBA), Trifluoroacetic anhydride (TFAA)Hydroxyl (-OH), Primary/Secondary AminesCreates stable, highly volatile derivatives. The fluorine atoms provide a strong signal for Electron Capture Detectors (ECD) and selective MS detection.[5]Reagents and byproducts (acids) can be corrosive. Reaction conditions (temperature, time) must be optimized.[4]
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), BSTFA + 1% TMCSHydroxyl (-OH), Amines, Carboxylic AcidsForms thermally stable Trimethylsilyl (TMS) ethers. Reagents are highly reactive, and byproducts are often volatile and inert.[4]Reagents are extremely sensitive to moisture; all samples, solvents, and glassware must be anhydrous.[4]
Q4: How should I handle potential N-oxide versions of my analytes?

This is a critical point. PA N-oxides are non-volatile and will not be detected directly by GC-MS[1]. If you need to quantify the total amount of each 3-methylpyrrolizidine diastereomer, including any N-oxide forms, you must perform a chemical reduction step before derivatization. This is commonly achieved by using a reducing agent like zinc dust to convert the PA N-oxides back to their parent tertiary amines[4]. This approach is often used in "sum parameter" methods that measure the total concentration of a given PA[7].

Section 2: Core Experimental Protocols & Workflows

Adherence to a validated protocol is the foundation of reproducible results. The following are detailed, step-by-step starting points for your experiments.

Overall Experimental Workflow

The entire process, from sample receipt to final data, follows a multi-stage path. Each stage presents potential challenges that our troubleshooting guide will address.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Raw Sample (e.g., Plant Extract, Bio-fluid) Extract 2. Acidic Extraction & SPE Cleanup Sample->Extract Isolate Analytes Reduce 3. N-Oxide Reduction (Optional, with Zinc Dust) Extract->Reduce For Total PA Dry 4. Evaporation to Dryness Extract->Dry If N-Oxides not targeted Reduce->Dry Deriv 5. Acylation (HFBA) or Silylation (MSTFA) Dry->Deriv Increase Volatility Recon 6. Reconstitution in Solvent Deriv->Recon Prepare for Injection Inject 7. Chiral GC-MS Injection Recon->Inject Data 8. Data Acquisition & Analysis Inject->Data

Caption: General workflow for chiral GC-MS analysis of pyrrolizidine alkaloids.

Protocol 1: Sample Extraction and SPE Cleanup

This protocol is a robust starting point for isolating PAs from complex matrices like plant material.

  • Homogenization: Weigh ~1-2 g of the homogenized sample into a centrifuge tube.

  • Extraction: Add 20 mL of 0.05 M sulfuric acid. Sonicate for 30 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Combine Extracts: Decant the supernatant. Repeat the extraction on the pellet with another 20 mL of 0.05 M sulfuric acid. Combine the supernatants.

  • SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not let the cartridge go dry.

  • Sample Loading: Load the combined acidic extract onto the conditioned SCX cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the PAs from the cartridge using 10 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for the optional reduction step or direct derivatization.

Causality Note: The acidic extraction protonates the tertiary amine of the pyrrolizidine ring, making it highly soluble in the aqueous phase. The SCX solid-phase extraction works on the same principle, retaining the positively charged PAs while neutral and acidic interferences are washed away[8][9]. Elution is achieved with a basic methanolic solution that neutralizes the PAs, releasing them from the sorbent.

Protocol 2: Derivatization with Heptafluorobutyric Anhydride (HFBA)
  • Preparation: To the dried extract from Protocol 1, add 50 µL of ethyl acetate to redissolve the residue.

  • Reagent Addition: Add 50 µL of heptafluorobutyric anhydride (HFBA).

  • Reaction: Tightly cap the reaction vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of a suitable solvent (e.g., ethyl acetate or iso-octane) for GC-MS analysis.

Causality Note: HFBA is a highly reactive acylation agent that readily converts hydroxyl groups into heptafluorobutyryl esters[4][7]. This reaction is robust and produces derivatives with excellent thermal stability and chromatographic properties.

Protocol 3: Chiral GC-MS Method Parameters (Starting Point)

These are initial parameters that will require optimization for your specific diastereomers and instrument.

ParameterRecommended SettingRationale & Optimization Notes
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, with a chiral stationary phase (e.g., a derivatized β- or γ-cyclodextrin like Rt-βDEXsm or Chirasil-Dex CB)The specific cyclodextrin derivative is the most critical factor for selectivity.[3] You may need to screen several different chiral columns to find one that resolves your specific diastereomers.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minProvides good efficiency and is inert. Hydrogen can be used for faster analysis but may require method re-optimization.
Inlet Temperature 250 °CMust be hot enough to ensure rapid volatilization of the derivatized analytes but not so hot as to cause thermal degradation.
Injection Mode Splitless (1 µL injection volume)Best for trace-level analysis. A split injection can be used for more concentrated samples to avoid column overload.
Oven Program Start at 60°C (hold 1 min), ramp at 2-5°C/min to 240°C (hold 5 min)This is the most critical parameter for resolution. A slow ramp rate (e.g., 2°C/min) will provide the best separation but the longest run time.[10][11] Start with a scout ramp of 10°C/min to find the elution temperature, then optimize with slower ramps.[11][12]
MS Transfer Line 260 °CMust be kept hot enough to prevent condensation of the analytes.
Ion Source Temp 230 °C (EI)Standard temperature for electron ionization.
Acquisition Mode Scan (m/z 50-550) for initial identification. Selected Ion Monitoring (SIM) for quantification.Use Scan mode to identify the characteristic fragment ions of your derivatized diastereomers. Then, build a SIM method using 2-3 characteristic ions for maximum sensitivity and selectivity.[13]

Section 3: Troubleshooting Guide

Even with robust protocols, challenges are common. This guide uses a question-and-answer format to address specific issues you may encounter.

Problem: I see a single peak, or my diastereomer peaks are poorly resolved (Resolution < 1.5).

This is the most common challenge in chiral separations. The solution requires a systematic approach to method optimization.

Answer:

  • Optimize the Oven Temperature Program: This is your most powerful tool.

    • Decrease the Ramp Rate: Halve your current ramp rate (e.g., from 4°C/min to 2°C/min). This increases the time the analytes spend interacting with the chiral stationary phase, which enhances separation.[10] Be aware this will increase analysis time and broaden peaks.

    • Lower the Initial Temperature: If your peaks are eluting very early in the run, lowering the initial oven temperature can improve the separation of these early eluting compounds.[11]

  • Verify Column Performance:

    • Is the correct column installed? Double-check that you are using a chiral stationary phase designed for this type of separation.

    • Has the column been compromised? Inject a column test mix to ensure it still meets performance specifications. Column degradation or contamination can destroy chiral selectivity.

  • Consider a Different Chiral Stationary Phase (CSP): Chiral recognition is a highly specific "lock-and-key" mechanism[13]. The shape and chemistry of your 3-methylpyrrolizidine diastereomers may simply not be a good match for your current CSP. Screening columns with different cyclodextrin cavities (β- vs γ-cyclodextrin) or different derivative groups is often necessary to find the optimal phase.

  • Confirm Derivatization: Incomplete or inconsistent derivatization can lead to split or broadened peaks that obscure the separation. Re-run your derivatized standard to ensure the reaction is complete.

q1 Poor Resolution (Rs < 1.5) a1 Decrease Oven Ramp Rate (e.g., 5°C/min -> 2°C/min) q1->a1 q2 Still Poor? a1->q2 a2 Lower Initial Oven Temperature q2->a2 Yes end_good Resolution Achieved q2->end_good No q3 Still Poor? a2->q3 a3 Check Column Health (Inject Test Mix) q3->a3 Yes q3->end_good No q4 Column OK? a3->q4 a4 Screen Different Chiral Columns (CSPs) q4->a4 Yes end_bad Replace Column q4->end_bad No a4->end_good

Sources

Reference Data & Comparative Studies

Validation

Distinguishing Exo and Endo Isomers of 3-Methylpyrrolizidine

This guide details the technical differentiation between the exo and endo isomers of 3-methylpyrrolizidine, a core scaffold in pyrrolizidine alkaloids (PAs). It addresses the stereochemical definitions, thermodynamic pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical differentiation between the exo and endo isomers of 3-methylpyrrolizidine, a core scaffold in pyrrolizidine alkaloids (PAs). It addresses the stereochemical definitions, thermodynamic profiles, and rigorous spectroscopic identification protocols required for pharmaceutical and chemical research.

A Technical Comparison Guide for Researchers

Stereochemical Definitions & Structural Logic[1]

In the context of 3-substituted pyrrolizidines, stereochemistry is defined by the relative configuration of the substituent at C-3 and the bridgehead hydrogen at C-8 . The pyrrolizidine ring system typically adopts a cis-fused conformation (H-8 and the nitrogen lone pair are cis), which folds the bicycle into a "cup" or "tent" shape with convex and concave faces.

  • Exo Isomer (Trans): The C-3 methyl group is trans to the C-8 bridgehead hydrogen. The methyl group is directed away from the concave fold of the bicycle, occupying a pseudo-equatorial position. This is often referred to as the

    
    -isomer in specific alkaloid nomenclature.
    
  • Endo Isomer (Cis): The C-3 methyl group is cis to the C-8 bridgehead hydrogen. The methyl group is directed into the concave fold (pseudo-axial), creating significant steric compression. This is often referred to as the

    
    -isomer.
    
FeatureExo-3-Methylpyrrolizidine Endo-3-Methylpyrrolizidine
Configuration (C3 vs C8) TransCis
Methyl Orientation Convex face (Pseudo-equatorial)Concave face (Pseudo-axial)
Thermodynamic Stability High (Major product at equilibrium)Low (Kinetic product)
Steric Strain MinimalSignificant (1,3-diaxial-like interactions)

Thermodynamic vs. Kinetic Control

Understanding the stability profile is crucial for synthesis and isolation.

  • Thermodynamic Control: The exo isomer is thermodynamically favored by 1.5–2.5 kcal/mol due to the lack of steric clash between the methyl group and the C-5/C-6 methylene bridge. Acid-catalyzed equilibration of a mixture will predominantly yield the exo isomer.

  • Kinetic Control: The endo isomer is often formed under kinetic control (e.g., catalytic hydrogenation of a 3-methylenepyrrolizidine or iminium precursor) because the reagent approaches from the less hindered convex face, pushing the newly formed methyl group to the concave (endo) side.

Experimental Implication

If your synthesis yields a mixture, acidic reflux can be used to enrich the exo isomer. Conversely, isolation of the endo isomer requires rapid workup and avoidance of acidic/thermal equilibration conditions.

Spectroscopic Identification Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for assignment. The distinction relies on shielding effects caused by steric compression (gamma-gauche effect) and magnetic anisotropy.

Protocol 1:

C NMR Chemical Shift Analysis

The most reliable diagnostic marker is the chemical shift of the methyl carbon and the C-3 ring carbon.

  • Gamma-Gauche Effect: In the endo isomer, the methyl group is sterically compressed by the bridgehead system (specifically C-6 and C-8). This compression results in an upfield shift (lower ppm) due to increased electron density (shielding).

  • Exo Isomer: Lacks this compression, resulting in a downfield shift (higher ppm).

NucleusExo Isomer (

ppm)
Endo Isomer (

ppm)
Diagnostic Trend

C (Methyl)
~19.0 - 21.0 ppm~14.0 - 16.0 ppmEndo is shielded (

ppm)

C (C-3)
~63.0 - 65.0 ppm~58.0 - 60.0 ppmEndo is shielded

H (H-8)
~3.3 - 3.5 ppm~3.8 - 4.1 ppmEndo H-8 is often deshielded due to anisotropy
Protocol 2: Bohlmann Bands (IR & NMR Correlation)

Bohlmann bands (2700–2800 cm


 in IR) arise when C-H bonds are anti-periplanar  to the nitrogen lone pair. This requires a specific rigid conformation.
  • Exo Isomer: Typically adopts a rigid conformation where the lone pair is anti-periplanar to H-8 and potentially H-3/H-5. Strong Bohlmann bands are observed.

  • Endo Isomer: The steric clash of the endo-methyl destabilizes the standard cis-fused conformation, often leading to rapid nitrogen inversion or a distorted puckering to relieve strain. This disrupts the orbital alignment. Weak or absent Bohlmann bands are observed.

B. Analytical Workflow Diagram

The following logic gate describes the step-by-step identification process.

G Start Unknown 3-Methylpyrrolizidine Isomer Step1 1. Acquire 13C NMR (CDCl3) Start->Step1 Decision1 Methyl Shift Check Step1->Decision1 ExoPath Methyl δ ≈ 20 ppm C-3 δ ≈ 64 ppm Decision1->ExoPath Downfield Shift EndoPath Methyl δ ≈ 15 ppm C-3 δ ≈ 59 ppm Decision1->EndoPath Upfield Shift (Shielded) Step2 2. Confirm with IR (Bohlmann Bands) ExoPath->Step2 EndoPath->Step2 ResultExo CONFIRMED: Exo Isomer (Thermodynamic Product) Step2->ResultExo Strong Bands (2700-2800 cm-1) ResultEndo CONFIRMED: Endo Isomer (Kinetic Product) Step2->ResultEndo Weak/Absent Bands

Caption: Logical workflow for distinguishing exo/endo isomers using 13C NMR shifts and IR Bohlmann bands.

Separation and Isolation

Due to the polarity differences induced by the accessibility of the nitrogen lone pair, the isomers can be separated chromatographically.

  • Gas Chromatography (GC):

    • Stationary Phase: Non-polar columns (e.g., DB-5, HP-5).

    • Order of Elution: The exo isomer, being more compact and "spherical" (equatorial methyl), often elutes after the endo isomer on non-polar phases, although this can vary based on specific column interactions. The endo isomer usually has a slightly lower boiling point due to higher internal strain but higher polarity.

    • Note: Use a basic deactivation of the column to prevent peak tailing of the amine.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (basified).

    • Eluent: DCM:MeOH:NH

      
      OH (e.g., 90:9:1).
      
    • Observation: The exo isomer is typically less polar (lone pair is more shielded by the ring fold and methyl group in some conformers) and moves faster (higher

      
      ) than the endo isomer.
      

References

  • Skvortsov, I. M., & Elvidge, J. A. (1968).[1] The proton magnetic resonance spectra of hexahydropyrrolizine, its salts, its 3-methyl derivatives, and its methiodide.[1] Journal of the Chemical Society B: Physical Organic, 1589-1595.

  • Luzzio, F. A. (2001). The Synthesis of Pyrrolizidine Alkaloids. The Alkaloids: Chemistry and Biology, 57, 1-277. (General reference for stereochemical synthesis and thermodynamics).
  • Jones, T. H., et al. (2012). Synthesis and stereochemistry of 3-methylpyrrolizidines. Journal of Organic Chemistry.
  • Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte, 91(10), 2157-2167. (Foundational text on Bohlmann bands and stereochemistry).

Sources

Comparative

Comparative Toxicology Guide: 3-Methylpyrrolizidine vs. Solenopsin A

Executive Summary This guide provides a mechanistic comparison between 3-methylpyrrolizidine (3-MP) and Solenopsin A . While both are alkaloidal components associated with myrmicine ant venoms, their toxicological profil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a mechanistic comparison between 3-methylpyrrolizidine (3-MP) and Solenopsin A . While both are alkaloidal components associated with myrmicine ant venoms, their toxicological profiles diverge fundamentally.[1]

  • Solenopsin A is a potent, necrotizing piperidine alkaloid that acts as a specific inhibitor of the PI3K/Akt signaling pathway and Neuronal Nitric Oxide Synthase (nNOS). It exhibits high cytotoxicity and hemolytic activity.

  • 3-Methylpyrrolizidine is a simple, saturated pyrrolizidine alkaloid. Crucially, it lacks the 1,2-unsaturation required for the metabolic activation typical of hepatotoxic plant pyrrolizidines. Consequently, it functions primarily as a chemical repellent and mild neurotoxin in insects, displaying significantly lower vertebrate toxicity and lacking the necrotic potential of Solenopsin A.

Chemical Identity & Structural Properties[2][3][4]

Understanding the structural basis of toxicity is the first step in accurate risk assessment.

Feature3-Methylpyrrolizidine (3-MP)Solenopsin A
Class Simple Pyrrolizidine AlkaloidPiperidine Alkaloid
IUPAC Name 3-methylhexahydro-1H-pyrrolizine(2R,6R)-2-methyl-6-undecylpiperidine
Structure Bicyclic, saturated nitrogen heterocycleMonocyclic piperidine with long hydrophobic tail (C11)
Key Motif Saturated Ring: Lacks 1,2-double bond (Non-hepatotoxic)Amphiphilic: Hydrophobic tail + Polar head (Membrane Lytic)
Primary Source Monomorium spp.[2] (Thief ants), Solenopsis (minor)Solenopsis invicta (Red Imported Fire Ant)
Physical State Volatile liquid (Repellent function)Oily residue (Contact toxin)

Mechanistic Toxicology

Solenopsin A: The Necrotic Kinase Inhibitor

Solenopsin A is a dual-threat toxin. Its amphiphilic nature allows it to disrupt cell membranes (necrosis/hemolysis), while its specific molecular geometry allows it to competitively inhibit kinases.

  • PI3K/Akt Inhibition: Solenopsin A inhibits the Akt signaling pathway in an ATP-competitive manner.[1] This leads to the downregulation of survival signals, induction of apoptosis, and inhibition of angiogenesis.[1]

  • nNOS Inhibition: It acts as a non-competitive inhibitor of Neuronal Nitric Oxide Synthase (nNOS), potentially disrupting neurotransmission.

  • Membrane Lysis: The long hydrophobic alkyl chain (C11) inserts into lipid bilayers, causing depolarization and lysis at high concentrations (necrotic effect).

3-Methylpyrrolizidine: The Non-Hepatotoxic Repellent

The toxicity of pyrrolizidine alkaloids (PAs) is often misunderstood.

  • The "Toxic PA" Myth: Classic hepatotoxicity (Veno-Occlusive Disease) requires a 1,2-unsaturated necine base. This unsaturation allows CYP450 enzymes to oxidize the ring into a reactive pyrrole , which cross-links DNA.

  • 3-MP Reality: 3-Methylpyrrolizidine is saturated . It cannot form the reactive pyrrole intermediate. Therefore, it does not cause the liver damage associated with plant PAs (like retrorsine). Its mechanism is likely limited to mild nicotinic acetylcholine receptor (nAChR) modulation, serving as an insect deterrent rather than a vertebrate poison.

Comparative Pathway Diagram

The following diagram illustrates the divergent pathways: Solenopsin's active inhibition of survival signaling versus the metabolic safety of saturated 3-MP.

ToxicityPathways cluster_Sol Solenopsin A (Cytotoxic) cluster_3MP 3-Methylpyrrolizidine (Non-Hepatotoxic) Sol Solenopsin A Membrane Cell Membrane Sol->Membrane Insertion/Lysis Akt Akt (Protein Kinase B) Sol->Akt ATP-Competitive Inhibition Necrosis Necrosis / Hemolysis Membrane->Necrosis Disruption PI3K PI3K Complex PI3K->Akt Activation (Blocked) Angio Angiogenesis Akt->Angio Promotes MP 3-Methylpyrrolizidine CYP Liver CYP450 MP->CYP Metabolism Pyrrole Reactive Pyrrole CYP->Pyrrole BLOCKED (No Unsaturation) Excretion Renal Excretion CYP->Excretion N-oxidation/Solubility

Figure 1: Mechanistic divergence. Solenopsin A actively inhibits Akt and lyses membranes. 3-MP cannot undergo bioactivation to toxic pyrroles due to its saturated ring structure.

Comparative Performance Data

The following data consolidates experimental findings on potency and bioactivity.

ParameterSolenopsin A3-Methylpyrrolizidine
Primary Toxicity Necrotic / Cytotoxic Repellent / Mild Neurotoxic
Vertebrate LD50 ~3–30 mg/kg (IV, Mouse) [1]> 200 mg/kg (Est. based on saturated PAs)
Akt Inhibition (IC50) 5–10 µM (Competitive) [2]No significant activity
nNOS Inhibition (IC50) ~18 µM [3]Unknown / Low affinity
Hemolytic Activity High (Lytic at >10 µM)Negligible
Hepatotoxicity Low (Acute damage possible)Non-Hepatotoxic (No pyrrole formation)
Angiogenesis Potent InhibitorNo effect

Experimental Protocols

To validate these profiles in a drug development context, the following self-validating protocols are recommended.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Quantify the necrotic potential of Solenopsin A vs. 3-MP.

  • Cell Line Prep: Seed HUVEC (Human Umbilical Vein Endothelial Cells) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Group A: Solenopsin A (0.1, 1, 10, 50, 100 µM).

    • Group B: 3-Methylpyrrolizidine (0.1, 1, 10, 50, 100 µM).

    • Control: 0.1% DMSO vehicle.

    • Positive Control: Triton X-100 (1%) for 100% lysis.

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL) per well. Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Validation Check: Solenopsin should show a sharp dose-dependent viability drop (IC50 ~10-15 µM). 3-MP should show >90% viability up to 100 µM.

Protocol B: Akt Kinase Inhibition Screen

Objective: Confirm the specific molecular target of Solenopsin A.

  • Reagents: Recombinant Akt1, substrate peptide (GSK-3 fusion), ATP, Solenopsin A.

  • Reaction Mix: Prepare kinase buffer (25 mM Tris, 10 mM MgCl2).

  • Competition: Add Solenopsin A (10 µM) to reaction mix.

  • Initiation: Add ATP (vary concentration 10-500 µM to demonstrate competitive nature).

  • Detection: Use ADP-Glo™ or similar luminescent kinase assay.

  • Validation Check: Solenopsin inhibition should be overcome by high ATP concentrations, confirming ATP-competitive inhibition .

Workflow Diagram: Toxicity Screening

AssayWorkflow cluster_Screens Parallel Screening Tracks Start Compound Sample MTT MTT Cytotoxicity (HUVEC Cells) Start->MTT Kinase Akt Kinase Assay (Cell-Free) Start->Kinase Hemolysis RBC Hemolysis (Membrane Integrity) Start->Hemolysis Decision Data Synthesis MTT->Decision IC50 Value Kinase->Decision Ki Value Hemolysis->Decision % Lysis Outcome1 Solenopsin Profile: High Lysis + Akt Inhibition Decision->Outcome1 If Toxic Outcome2 3-MP Profile: Low Lysis + No Inhibition Decision->Outcome2 If Inert

Figure 2: Screening workflow to differentiate necrotic kinase inhibitors from inert repellents.

Conclusion

For drug development professionals, the distinction is clear:

  • Solenopsin A is a pharmacologically active lead for angiogenesis inhibition and psoriasis treatment, but its high necrotic toxicity requires structural optimization (e.g., reducing lipophilicity) to improve the therapeutic index.

  • 3-Methylpyrrolizidine is a false positive for hepatotoxicity. Unlike its unsaturated plant cousins, it is metabolically stable against pyrrole formation. It represents a low-toxicity scaffold, likely useful only as an entomological repellent or chemical marker, with minimal potential for mammalian therapeutic application or toxicity.

References

  • Arbiser, J. L., et al. (2007). "Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis."[3] Blood. Link

  • Yi, G. B., et al. (2003). "Fire ant venom alkaloid, isosolenopsin A, a potent and selective inhibitor of neuronal nitric oxide synthase."[3] International Journal of Toxicology. Link

  • Fox, E. G. P. (2014). "Venom Toxins of Fire Ants."[3][4] Toxins.[4] Link

  • Mattocks, A. R. (1986). "Chemistry and Toxicology of Pyrrolizidine Alkaloids." Academic Press.
  • Jones, T. H., et al. (1982). "Alkaloids of the ant Monomorium." Journal of Chemical Ecology. Link

Sources

Validation

Mass Fragmentation Patterns of 3-Methyl-Substituted Pyrrolizidines: A Comparative Technical Guide

Executive Summary The structural elucidation of pyrrolizidine alkaloids (PAs) is critical due to their potent hepatotoxicity and tumorigenicity, primarily driven by the 1,2-unsaturated necine base. While standard retrone...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of pyrrolizidine alkaloids (PAs) is critical due to their potent hepatotoxicity and tumorigenicity, primarily driven by the 1,2-unsaturated necine base. While standard retronecine- and heliotridine-type PAs are well-documented, 3-methyl-substituted pyrrolizidines present a unique analytical challenge. The methyl group at the C3 position (adjacent to the bridgehead nitrogen) alters the electronic environment, shifting characteristic fragmentation pathways and creating stereochemical isomers (exo/endo) that are difficult to resolve.

This guide objectively compares the two dominant mass spectrometry workflows—Electron Impact (EI) and Electrospray Ionization (ESI-MS/MS) —for the characterization of these derivatives. It provides experimental protocols and mechanistic insights to ensure accurate identification in complex matrices.

Part 1: Mechanistic Comparative Analysis

The choice between EI and ESI depends on whether the analytical goal is structural fingerprinting (EI) or trace quantification (ESI).

Electron Impact (EI-MS): The Structural Fingerprint

EI (70 eV) is the "hard" ionization technique of choice for de novo identification. It induces extensive fragmentation, providing a spectral fingerprint that reveals the position of the methyl substituent.

  • Mechanism: The ionization of the nitrogen lone pair triggers

    
    -cleavage .
    
  • The 3-Methyl Effect: In unsubstituted pyrrolizidine, the base peak is typically

    
     83 . The presence of a methyl group at C3 shifts this diagnostic ion.
    
    • Pathway A (Ring Opening): Cleavage of the C3–C4 bond (adjacent to the methyl group) is electronically favored.

    • Diagnostic Shift: The retention of the methyl group on the nitrogen-containing fragment shifts the base peak by +14 Da, typically to

      
       97 .
      
ESI-MS/MS: The Sensitivity Standard

ESI is a "soft" ionization technique yielding predominantly protonated molecular ions


. Structural information is obtained via Collision-Induced Dissociation (CID).
  • Mechanism: Fragmentation is driven by the cleavage of the ester bonds (if present) to release the necic acid and the necine base core.

  • The 3-Methyl Effect:

    • Precursor Ion: The

      
       will show a +14 Da shift compared to the non-methylated analog.
      
    • Product Ions: The core necine base fragment (typically

      
       120/138 for retronecine types) will shift to 
      
      
      
      134/152
      for the 3-methyl substituted core.
Comparative Data Summary
FeatureEI-MS (GC-MS)ESI-MS/MS (LC-MS)
Primary Ionization Radical Cation

Protonated Adduct

Fragmentation Energy High (70 eV) - In-sourceVariable (Collision Cell)
Key Diagnostic Utility Positional Isomerism : Distinguishes ring substitution via

-cleavage patterns.
Sensitivity : Detection of trace levels (<1 ng/mL) in biological matrices.
3-Methyl Base Peak

97
(Diagnostic for 3-methyl ring)

134/152
(Core necine fragments)
Limit of Detection Low ng range (requires derivatization)pg range (direct injection)

Part 2: Fragmentation Pathways & Visualization

Understanding the specific bond cleavages is essential for interpreting spectra of unknown derivatives.

Diagram 1: EI Fragmentation Mechanism of 3-Methylpyrrolizidine

The following diagram illustrates the


-cleavage mechanism that leads to the diagnostic 

97 ion, distinguishing it from the standard

83 peak of unsubstituted pyrrolizidine.

G M Molecular Ion (3-Methylpyrrolizidine) [M]+• Alpha α-Cleavage (C3-C4 Bond Break) M->Alpha Ionization (70eV) Frag1 Ring Open Radical Cation Alpha->Frag1 Radical stabilization BasePeak Base Peak m/z 97 (Methyl-Pyrroline Core) Frag1->BasePeak Rearrangement Neutral Neutral Loss (Ethylene/Alkyl) Frag1->Neutral Loss

Caption: Mechanistic pathway showing the origin of the diagnostic m/z 97 peak in 3-methyl-substituted pyrrolizidines via α-cleavage.

Part 3: Stereochemical Differentiation (The Exo/Endo Challenge)

A critical limitation of mass spectrometry is the inability to easily distinguish stereoisomers (e.g., 3-methyl-exo vs. 3-methyl-endo) solely by mass-to-charge ratio, as their fragmentation patterns are nearly identical.

The Solution: Chromatographic Resolution

Differentiation requires physical separation prior to MS detection.

  • GC-MS (EI): Requires derivatization (e.g., boronation) to lock the conformation, enhancing the retention time differences between isomers.

  • LC-MS (ESI): Phenyl-Hexyl or C18 columns with alkaline mobile phases (pH 9-10) are recommended to suppress ionization of the tertiary amine during separation, improving peak shape and resolution of diastereomers.

Part 4: Validated Experimental Protocols

Protocol A: GC-MS Structural Identification (EI)

Best for: Pure standards or high-concentration extracts requiring structural confirmation.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Derivatization (Optional but Recommended): Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide). Incubate at 60°C for 30 min to silylate hydroxyl groups, improving volatility.

  • GC Parameters:

    • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 60°C (1 min)

      
       10°C/min 
      
      
      
      280°C (5 min).
  • MS Parameters:

    • Source: Electron Impact (70 eV).[1][2]

    • Scan Range:

      
       40–400.
      
    • Data Analysis: Monitor for base peak shift from

      
       83 (unsubstituted) to 
      
      
      
      97 (methyl-substituted).
Protocol B: LC-MS/MS Trace Analysis (ESI)

Best for: Complex matrices (honey, plasma, plant extracts).

  • Extraction: Extract 1g sample with 10 mL 0.05 M H2SO4. SPE cleanup (SCX cartridge) is mandatory to remove matrix interferences.

  • LC Parameters:

    • Column: C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B (0-1 min)

      
       95% B (10 min).
      
  • MS Parameters:

    • Mode: Positive ESI (

      
      ).
      
    • MRM Transitions:

      • Quantifier:

        
         134 (for 3-methyl-retronecine core).
        
      • Qualifier:

        
         152 (secondary fragment).
        
Diagram 2: Analytical Workflow Decision Tree

Workflow Start Start: Sample Type? Pure Pure Compound / Synthesis Start->Pure Complex Biological Matrix / Food Start->Complex GCMS GC-MS (EI) Structural ID Pure->GCMS If volatile Deriv Derivatization (MSTFA/Boronation) Pure->Deriv If non-volatile SPE SPE Cleanup (SCX Cartridge) Complex->SPE Result1 Output: Fragmentation Pattern (Positional Isomer ID) GCMS->Result1 LCMS LC-MS/MS (ESI) Quantification Result2 Output: Trace Detection (MRM Quantification) LCMS->Result2 Deriv->GCMS SPE->LCMS

Caption: Decision matrix for selecting the appropriate MS workflow based on sample complexity and analytical goals.

References

  • Mattocks, A. R. (1986). Chemistry and Toxicology of Pyrrolizidine Alkaloids. Academic Press. (Foundational text on PA structures and toxicity).
  • Roeder, E. (2000). Medicinal plants in China containing pyrrolizidine alkaloids. Pharmazie, 55(10), 711-726. Link

  • Colegate, S. M., et al. (2005). Pyrrolizidine alkaloids in food: a spectrum of potential health consequences. Food Additives & Contaminants, 28(3), 308-324.[3] Link

  • EFSA CONTAM Panel. (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal, 9(11), 2406. Link

  • These, A., et al. (2013). Determination of pyrrolizidine alkaloids in honey and herbal teas by LC-MS/MS. Journal of Agricultural and Food Chemistry, 61(26), 6414–6425. Link

Sources

Comparative

A Senior Application Scientist's Guide to Co-Injection Analysis of Pyrrolizidine Alkaloids with Authentic Standards

Introduction: The Imperative for Accurate Pyrrolizidine Alkaloid Analysis Pyrrolizidine alkaloids (PAs) represent a large class of natural toxins produced by over 6,000 plant species as a defense mechanism.[1] These comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Accurate Pyrrolizidine Alkaloid Analysis

Pyrrolizidine alkaloids (PAs) represent a large class of natural toxins produced by over 6,000 plant species as a defense mechanism.[1] These compounds are a significant concern for food and drug safety due to their established hepatotoxicity, genotoxicity, and carcinogenicity.[1][2] Human exposure typically occurs through the consumption of contaminated food products such as herbal teas, honey, spices, and food supplements, which become tainted when PA-producing weeds are accidentally co-harvested with agricultural crops.[1][3][4]

The health risks associated with PAs have prompted stringent regulatory actions. The European Union, for instance, has established some of the world's strictest maximum levels for PAs in various foodstuffs, with limits as low as 1.0 µg/kg for liquid herbal infusions intended for infants and young children.[1][2][5][6] Meeting these regulatory demands, and ensuring consumer safety, requires analytical methods of exceptional sensitivity, selectivity, and accuracy.

This guide provides an in-depth comparison of analytical strategies for the determination of PAs, focusing on the gold-standard technique of co-injection with authentic standards. We will explore the causality behind experimental choices, present a validated protocol, and offer insights gleaned from extensive application experience to empower researchers, scientists, and drug development professionals in this critical area of contaminant analysis.

The Analytical Challenge: Navigating Complexity and Isomeric Space

The analysis of PAs is inherently challenging for several reasons:

  • Trace-Level Concentrations: PAs are often present at very low µg/kg levels, demanding highly sensitive instrumentation.

  • Complex Matrices: Food and herbal matrices are incredibly complex, containing numerous compounds that can interfere with the analysis and cause matrix effects.[3]

  • Structural Diversity: Over 600 PAs and their N-oxides are known, many of which are isomers that are difficult to distinguish by mass spectrometry alone.[7][8]

  • Analyte Stability: PA N-oxides are thermally unstable, which largely precludes the use of analytical techniques like Gas Chromatography (GC) without derivatization.[4]

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for PA analysis due to its sensitivity, selectivity, and applicability to both the free base PAs and their N-oxide forms.[3][9][10]

The Principle of Co-Injection and the Role of Authentic Standards

Co-injection analysis is a cornerstone of accurate quantification in complex matrices. In this approach, a known quantity of an authentic analytical standard is added to the sample extract and injected into the LC-MS/MS system. The principle is to confirm the identity of a suspected analyte by observing the co-elution and identical mass spectral fragmentation of the native analyte and the added standard.

Why is this critical?

  • Unambiguous Identification: It provides definitive confirmation of an analyte's identity, which is especially crucial when dealing with isomeric compounds that may have identical mass-to-charge ratios (m/z).

  • Mitigating Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. By using matrix-matched calibration curves—where standards are prepared in a blank matrix extract that has undergone the same sample preparation process—these effects can be effectively compensated for.[7][11]

cluster_0 The Logic of Co-Injection A Sample Extract (Unknown PA Concentration) C Co-injection into LC-MS/MS A->C B Authentic PA Standard (Known Concentration) B->C D Single, Symmetrical Chromatographic Peak C->D If analyte is present E Confirmed Identity & Accurate Quantification D->E

Caption: Logic of Co-injection for PA Confirmation.

Comparison of Analytical Methodologies

The robustness of any PA analysis hinges on two key stages: sample preparation and instrumental analysis. Here, we compare common approaches.

Part 1: Sample Preparation - Extraction and Clean-up

The goal of sample preparation is to efficiently extract PAs from the matrix while removing as many interfering compounds as possible.[12] The most widely adopted strategy involves an acidic liquid extraction followed by a Solid-Phase Extraction (SPE) clean-up.[3][4][5][10]

Parameter Method 1: Strong Cation Exchange (SCX) SPE Method 2: Mixed-Mode Cation Exchange (MCX) SPE Method 3: QuEChERS-based Approach
Principle Utilizes a strong cation exchange mechanism. PAs (protonated under acidic conditions) are retained, while neutral and anionic interferences are washed away. Elution is achieved with a basic solution.[7][13]Combines strong cation exchange with reversed-phase properties. This dual retention mechanism can provide enhanced clean-up for certain matrices by removing more non-polar interferences.[5]"Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an extraction/partitioning step with a salt mixture, followed by dispersive SPE (dSPE) for clean-up.[10]
Typical Application Widely used for herbal teas, honey, and feed. A well-established and robust method.[7][13]Effective for complex plant-based foods, herbs, and spices where additional clean-up is beneficial.[5]Gaining traction for herbs and spices due to its high throughput and reduced solvent consumption.[10]
Advantages High recoveries for a broad range of PAs. Excellent removal of matrix components.[7]Superior clean-up efficiency, leading to reduced matrix effects and cleaner chromatograms.Fast, simple, and cost-effective. Suitable for multi-analyte methods.
Disadvantages May require more solvent and time compared to QuEChERS.Can be more expensive than SCX cartridges. Method development may be more complex.Clean-up may be less exhaustive than traditional SPE, potentially leading to stronger matrix effects for some analyte/matrix combinations.
Scientist's Note SCX is often the starting point for method development due to its broad applicability and the wealth of published methods. The key is ensuring the pH of the loading solution is low enough to protonate all target PAs.MCX is the preferred choice when initial trials with SCX show significant matrix interference. The added reversed-phase interaction provides an orthogonal clean-up mechanism.QuEChERS is ideal for screening large numbers of samples, but validation must rigorously assess matrix effects for each specific commodity.
Part 2: Instrumental Analysis & Quantification Performance

LC-MS/MS is the undisputed "gold standard" for targeted PA quantification.[3] The data below, synthesized from various validated methods, illustrates the typical performance that can be achieved.

Parameter Honey Herbal Tea Spices (e.g., Cumin) Reference
Limit of Detection (LOD) 0.1 - 0.5 µg/kg0.1 - 1.0 µg/kg0.5 - 2.0 µg/kg[9][14][15]
Limit of Quantification (LOQ) 0.3 - 1.0 µg/kg0.5 - 2.5 µg/kg1.0 - 5.0 µg/kg[2][9][14][15]
Recovery (%) 80 - 120%70 - 110%65 - 110%[7][9]
Precision (RSD%) < 15%< 15%< 20%[9]
Linearity (R²) > 0.99> 0.99> 0.99[8]

Scientist's Insight: These performance metrics are not just benchmarks; they are a validation of the entire analytical system. Achieving low µg/kg LOQs with high precision and accuracy in a matrix like dried oregano demonstrates the power of combining optimized SPE clean-up with a sensitive triple quadrupole mass spectrometer. The use of matrix-matched calibrants is non-negotiable to achieve this level of accuracy, as it directly compensates for analyte-specific matrix effects.[7][11]

A Validated Step-by-Step Protocol: PA Analysis in Herbal Tea

This protocol details a robust and validated method for the quantification of 28 regulated pyrrolizidine alkaloids in herbal tea, adapted from methodologies published by the German Federal Institute for Risk Assessment (BfR) and Waters Corporation.[5][11]

I. Preparation of Standards
  • Individual Stock Solutions (100 µg/mL): Accurately weigh ~1 mg of each authentic PA standard and dissolve in 10 mL of acetonitrile. Store at -20°C.[7]

  • Intermediate Stock Mixture (1 µg/mL): Combine appropriate aliquots of each individual stock solution and dilute with acetonitrile. This solution is used for spiking.[7]

  • Working Solutions (5 - 150 ng/mL): Prepare a series of working solutions by diluting the intermediate stock mixture. These will be used to create the matrix-matched calibration curve.

Scientist's Note: The stability of PA standards in solution is critical. Storing stock solutions at -20°C in amber vials minimizes degradation. The intermediate mixture simplifies the preparation of working standards and reduces the potential for pipetting errors.

II. Sample Extraction & Clean-up

cluster_1 PA Analysis Workflow for Herbal Tea A 1. Weigh & Homogenize 2.0 g ground tea sample B 2. Acidic Extraction Add 20 mL 0.05M H₂SO₄. Ultrasonic bath for 15 min. A->B C 3. Centrifuge & Collect 3800 x g for 10 min. Collect supernatant. B->C D 4. Repeat Extraction Repeat step 2 & 3 on pellet. Combine supernatants. C->D E 5. SPE Clean-up (SCX) Load 10 mL of extract onto conditioned SCX cartridge. D->E F 6. Wash Cartridge Wash with 2 x 5 mL water to remove interferences. E->F G 7. Elute PAs Elute with 2 x 5 mL of 2.5% NH₃ in Methanol. F->G H 8. Evaporate & Reconstitute Evaporate to dryness. Reconstitute in 1 mL mobile phase. G->H I 9. LC-MS/MS Analysis H->I

Caption: Experimental Workflow for PA Analysis in Tea.

  • Sample Homogenization: Grind dried herbal tea samples to a fine, uniform powder. Weigh 2.0 g ± 0.1 g into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of 0.05 M sulfuric acid.[11] Extract for 15 minutes in an ultrasonic bath. Scientist's Note: The acidic solution protonates the PAs, rendering them water-soluble and facilitating their extraction from the plant material. Sonication disrupts cell walls to improve extraction efficiency.

  • Centrifugation: Centrifuge at 3800 x g for 10 minutes. Decant the supernatant into a clean tube.

  • Re-extraction: Repeat the extraction (steps 2 & 3) on the remaining pellet and combine the supernatants. This two-step process ensures exhaustive extraction.

  • SPE Cartridge Conditioning: Condition a Strong Cation Exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.[11] Scientist's Note: Conditioning activates the stationary phase, ensuring proper retention of the analytes.

  • Sample Loading: Load 10 mL of the combined, filtered supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 x 5 mL of water to remove polar interferences that were not retained.

  • Elution: Elute the PAs from the cartridge using 2 x 5 mL of 2.5% ammoniated methanol.[11] Scientist's Note: The basic elution solvent neutralizes the protonated PAs, breaking their ionic bond with the SCX sorbent and allowing them to elute.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 5mM ammonium formate and 0.1% formic acid).[7][11]

III. LC-MS/MS Analysis
  • System: UHPLC coupled to a triple quadrupole mass spectrometer (TQ) with electrospray ionization (ESI) in positive mode.[7][16]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, <2 µm).

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Detection: Dynamic Multiple Reaction Monitoring (dMRM). At least two transitions should be monitored for each analyte for confirmation.[7]

IV. Quantification
  • Calibration: Prepare matrix-matched calibration standards by spiking blank, extracted tea matrix at different concentration levels (e.g., 0, 1, 5, 10, 25, 50, 100 µg/kg) before the evaporation step.[11]

  • Analysis: Construct a calibration curve for each PA. Quantify the PAs in the samples by comparing their peak areas to the calibration curve. The final concentration must be adjusted for the initial sample weight and final reconstitution volume.

Conclusion

The co-injection analysis of pyrrolizidine alkaloids using authentic standards coupled with LC-MS/MS is a powerful and essential methodology for ensuring food and drug safety. While the process is complex, a thorough understanding of the principles behind each step—from acidic extraction and SPE clean-up to matrix-matched calibration—allows for the development of robust, accurate, and defensible methods. By carefully selecting the appropriate sample preparation strategy and validating the method's performance, researchers can confidently navigate the challenges of PA analysis and meet the stringent demands of a globally regulated environment. The limited availability of analytical standards for all known toxic PAs remains a challenge, underscoring the importance of ongoing research and collaboration between industry, academia, and regulatory bodies.[4]

References

  • Pyrrolizidine Alkaloids in Herbal Teas: Why the EU Set Some of the World's Strictest Limits. (2025). SGS Digicomply.
  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023). Food Chemistry.
  • Pyrrolizidine Alkaloids in the Food Chain: Development, Validation, and Application of a New HPLC-ESI-MS/MS Sum Parameter Method. (2013). Journal of Agricultural and Food Chemistry. [Link]

  • New maximum levels for pyrrolizidine alkaloids. (2020).
  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. (n.d.).
  • Pyrrolizidine alkaloids – Maximum Levels as of July 01, 2022. (2021). QSI.
  • Pyrrolizidine alkaloids in the food chain: development, validation, and application of a new HPLC-ESI-MS/MS sum parameter method. (2013). PubMed. [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. (n.d.). PMC - NIH. [Link]

  • Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. (2017). Agilent Technologies.
  • Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS - Method Protocol. (n.d.). BfR.
  • Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food M
  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. (n.d.). Waters Corporation. [Link]

  • EMA adopts final Public Statement on Pyrrolizidine Alkaloids. (2021). ECA Academy. [Link]

  • Pyrrolizidine alkaloids. (2025). AGES. [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. (2025). PMC. [Link]

  • Recent food alerts and analytical advances related to the contamination of tropane and pyrrolizidine alkaloids in food. (2024). Frontiers. [Link]

  • Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. (n.d.). SCIEX.
  • LC-MS/MS for Analysis of Pyrrolizidine Alkaloids. (2024). LabRulez LCMS.
  • lc-ms/ms screening method for the detection of toxic pyrrolizidine alkaloids 3.1. (n.d.). University of Pretoria.
  • Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS. (2019). MDPI. [Link]

  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. (n.d.).

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Methylhexahydro-1H-pyrrolizine

This guide provides a comprehensive operational safety and logistical framework for handling 3-Methylhexahydro-1H-pyrrolizine (Synonym: 3-Methylpyrrolizidine). Note on Chemical Identity: IUPAC Name: 3-Methylhexahydro-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational safety and logistical framework for handling 3-Methylhexahydro-1H-pyrrolizine (Synonym: 3-Methylpyrrolizidine).

Note on Chemical Identity:

  • IUPAC Name: 3-Methylhexahydro-1H-pyrrolizine[1]

  • Class: Saturated Pyrrolizidine Alkaloid / Bicyclic Amine

  • CAS Registry: Specific isomers (e.g., cis/trans) may vary, but general handling follows protocols for volatile, bicyclic amines (e.g., CAS 643-20-9 for parent Pyrrolizidine).

PART 1: EXECUTIVE SAFETY SUMMARY (Immediate Action)

Critical Hazard Immediate Action / Requirement
Corrosivity High (pH > 11). Causes severe skin burns and eye damage. Immediate irrigation (15+ min) required upon contact.
Flammability Flammable Liquid. Flash point likely <60°C. Ground all equipment. Use non-sparking tools.[2]
Toxicity Harmful/Toxic. While lacking the 1,2-double bond of highly hepatotoxic PAs, saturated pyrrolizidines are cytotoxic and neuroactive. Avoid all exposure.[2][3]
Volatility Moderate. Significant vapor pressure. Do not handle on open bench.

PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT

Toxicological Profile

Unlike "toxic" pyrrolizidine alkaloids (e.g., Retrorsine) which possess a 1,2-double bond allowing metabolic activation to reactive pyrroles, 3-Methylhexahydro-1H-pyrrolizine is a saturated analog.

  • Hepatotoxicity: Reduced risk compared to unsaturated PAs, but metabolic hydroxylation can still yield toxic metabolites.

  • Local Effects: Potent vesicant (blistering agent) due to alkalinity.

  • Sensitization: High potential for respiratory and skin sensitization.

Physical Properties & Storage[2][4]
  • State: Colorless to pale yellow liquid.

  • Odor: Amine-like, ammoniacal (fishy/pungent).[4]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Hygroscopic—absorbs moisture and CO₂ from air.

  • Incompatibilities: Strong oxidizers, acids, acid chlorides, anhydrides, chloroformates.

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Standard nitrile gloves are insufficient for prolonged contact with cyclic amines. Use this matrix to select appropriate barriers.

PPE Component Specification Rationale / Standard
Primary Gloves Laminate Film (Silver Shield/4H) or Butyl Rubber (≥0.5 mm)Cyclic amines permeate nitrile in <15 mins. Laminate offers >480 min breakthrough protection.
Secondary Gloves Nitrile (Disposable) Worn over laminate gloves for dexterity and to protect the inner glove from gross contamination.
Eye Protection Chemical Goggles + Face Shield Safety glasses are inadequate against corrosive vapors or splashes.
Respiratory Respirator with Ammonia/Methylamine (K) or Multi-gas (ABEK) Cartridges Required outside fume hood. Particulate filters (N95) provide no protection against amine vapors.
Body Protection Chemical-Resistant Apron (Tychem® or similar)Cotton lab coats absorb amines, keeping the corrosive agent against the skin.

PART 4: OPERATIONAL PROTOCOLS

Protocol A: Safe Transfer & Weighing

Objective: Prevent vapor release and moisture ingress.

  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Preparation:

    • Purge the receiving vessel with dry Nitrogen/Argon.

    • Pre-weigh the syringe or transfer vessel if possible to avoid open balance weighing.

  • Transfer:

    • Preferred: Syringe transfer (Sure-Seal™ technique) for volumes < 20 mL.

    • Alternative: Cannula transfer for larger volumes.

    • Never pour from the bottle mouth.

  • Neutralization: Immediately wipe the septum/needle tip with a tissue soaked in dilute acetic acid or vinegar to neutralize residual amine before disposal.

Protocol B: Spill Response (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Butyl gloves and respirator (ABEK).

  • Contain: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (exothermic reaction risk).

  • Neutralize: Apply a weak acid solution (e.g., 5% Citric Acid or Sodium Bisulfate) to the absorbent mixture.

  • Collect: Scoop into a hazardous waste container labeled "Alkaline/Flammable Debris."

PART 5: DISPOSAL & DECONTAMINATION

  • Waste Stream: Segregate as Organic Alkali / Flammable .

  • Do NOT mix with: Acid waste streams (violent exotherm) or Halogenated solvents (potential reaction).

  • Glassware Cleaning:

    • Rinse with dilute HCl (1M) or Citric Acid to convert the amine to a water-soluble salt.

    • Rinse with water.[2][3][5]

    • Wash with detergent and acetone.

PART 6: DECISION LOGIC & WORKFLOW (Graphviz)

The following diagram illustrates the decision process for selecting PPE and handling procedures based on the operation scale.

G Start Start: Handling 3-Methylhexahydro-1H-pyrrolizine Assess Assess Operation Scale Start->Assess SmallScale Small Scale (< 10 mL) (Syringe Transfer) Assess->SmallScale LargeScale Large Scale (> 10 mL) (Cannula/Pouring) Assess->LargeScale StandardPPE Standard PPE: Nitrile (Splash) + Goggles Fume Hood SmallScale->StandardPPE If closed system EnhancedPPE Enhanced PPE: Laminate/Butyl Gloves + Face Shield Fume Hood LargeScale->EnhancedPPE High Risk SyringeTech Use Sure-Seal™ / Syringe Technique Keep under Argon StandardPPE->SyringeTech CannulaTech Use Cannula Transfer Closed System Only EnhancedPPE->CannulaTech Neutralize Neutralize Needles/Glassware (Dilute Citric Acid) SyringeTech->Neutralize CannulaTech->Neutralize Disposal Dispose as Flammable/Alkaline Waste Neutralize->Disposal

Caption: Decision logic for PPE selection and handling techniques based on volumetric scale.

References

  • PubChem. (2025).[6] Compound Summary: Pyrrolizidine (Hexahydro-1H-pyrrolizine).[7][8][9] National Library of Medicine.[6] [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: Pyrrolidine and derivatives - Registration Dossier.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[10][11] National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylhexahydro-1H-pyrrolizine
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3-Methylhexahydro-1H-pyrrolizine
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